Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, densely functionalized pyridine scaffolds serve as privileged building blocks for designing high-affinity ligands. 4-Methoxy-2-methylpyridin-3-amine (CAS 89943-08-8) is a highly specialized aminopyridine derivative that has garnered significant attention in the development of kinase inhibitors and proton pump modulators.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an in-depth analysis of this compound. By dissecting its physicochemical properties, structural dynamics, and synthetic workflows, this guide bridges the gap between theoretical structural biology and practical benchtop synthesis.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 4-methoxy-2-methylpyridin-3-amine in assay design and formulation, one must understand its inherent physicochemical profile. The compound features a pyridine ring substituted with an electron-donating methoxy group at C4, a methyl group at C2, and a primary amine at C3.
Quantitative Data Presentation
The following table consolidates the critical physical and calculated properties of the scaffold, providing a baseline for analytical validation and pharmacokinetic modeling.
Property
Value
Method / Source
CAS Number
89943-08-8
Standard Registry
Molecular Formula
C7H10N2O
Exact Composition
Molecular Weight
138.17 g/mol
Calculated
Monoisotopic Mass
138.07932 Da
Predicted XLogP3
0.5
Collision Cross Section ([M+H]+)
126.5 Ų
CCSbase Prediction
Predicted pKa (Pyridine N)
~7.5 - 8.0
Structure-based estimation
Physical State
Solid
Typical for aminopyridines
Structural Causality and Electronic Effects
The strategic placement of functional groups on this scaffold dictates its reactivity and biological target binding:
Basicity of the Pyridine Nitrogen: Unsubstituted pyridine has a pKa of ~5.2. The inductive electron donation (+I) from the C2-methyl group and the strong resonance electron donation (+M) from the C4-methoxy group significantly increase the electron density of the pyridine ring. This elevates the predicted pKa to ~7.5–8.0. Causality in Drug Design: This heightened basicity ensures the pyridine nitrogen is largely protonated at physiological pH, allowing it to form robust salt bridges or act as a strong hydrogen bond acceptor in kinase hinge regions.
Nucleophilicity of the C3-Amine: The C3-amine is sterically shielded by the adjacent C2-methyl and C4-methoxy groups. While it remains a competent nucleophile for acylations, bulky electrophiles will suffer from steric hindrance. Its conjugate acid pKa is very low (~0-1), meaning it remains unprotonated and acts exclusively as a hydrogen bond donor in biological systems.
Synthetic Workflows & Experimental Protocols
The synthesis of 4-methoxy-2-methylpyridin-3-amine typically relies on the catalytic hydrogenation of its nitro-precursor, 4-methoxy-2-methyl-3-nitropyridine. This is a standard, robust transformation in.
Experimental Protocol: Catalytic Hydrogenation
This protocol is designed as a self-validating system to ensure high yield and purity while preventing unwanted side reactions (such as ether cleavage or ring saturation).
Objective: Selectively reduce the C3-nitro group to a primary amine.
Reagents: 4-Methoxy-2-methyl-3-nitropyridine (1.0 eq), 10% Palladium on Carbon (0.1 eq by weight), Anhydrous Methanol (10 mL/mmol).
Step-by-Step Methodology:
Dissolution: In a flame-dried round-bottom flask, dissolve the nitro precursor in anhydrous methanol.
Causality: Methanol is chosen because it solubilizes both the starting material and the resulting highly polar amine, while actively facilitating hydrogen transfer at the catalyst surface.
Purging: Degas the solution by bubbling nitrogen gas for 5 minutes.
Causality: Removing dissolved oxygen prevents the formation of explosive mixtures with hydrogen and avoids the premature oxidation of the newly formed amine.
Catalyst Addition: Carefully add 10% Pd/C under a steady stream of nitrogen.
Causality: Dry Pd/C is highly pyrophoric; adding it under an inert atmosphere is a critical safety standard.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3x). Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 4-6 hours.
Causality: A pressure of 1 atm is sufficient for nitro reduction; applying higher pressures risks unwanted saturation of the electron-rich pyridine ring.
Analytical Monitoring: Monitor reaction progress exclusively via LC-MS.
Causality: TLC can be misleading due to the high polarity and streaking of the amine. LC-MS provides self-validating proof of conversion by tracking the mass shift from the nitro compound to the amine ([M+H]+ m/z 139.08).
Filtration: Filter the reaction mixture through a tightly packed pad of Celite, washing with excess methanol.
Causality: Celite traps the fine, reactive Pd/C particles, preventing heavy metal contamination of the final pharmaceutical intermediate.
Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using DCM:MeOH (95:5) supplemented with 1% Triethylamine (Et3N).
Causality: The basic modifier (Et3N) neutralizes acidic silanol sites on the silica gel stationary phase, preventing product tailing and ensuring a sharp, high-purity elution profile.
Experimental Workflow Visualization
Caption: Experimental workflow for the catalytic reduction of 4-methoxy-2-methyl-3-nitropyridine.
Application in Medicinal Chemistry & Target Binding
Commercially available from specialized suppliers like, 4-methoxy-2-methylpyridin-3-amine is rarely the final drug molecule. Instead, it acts as a highly programmable core scaffold.
Kinase Hinge-Binding Motif
In kinase inhibitor design, the 3-aminopyridine motif is a classic hinge-binder. The C3-amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor to the backbone NH. The C4-methoxy group is strategically positioned to project into the solvent-exposed region or a specific ribose sub-pocket, enhancing selectivity.
Downstream Functionalization Pathways
The primary amine at C3 is the primary vector for diversification. It can be functionalized via amide coupling to append lipophilic tail groups, or via Buchwald-Hartwig cross-coupling to build extended, rigid multi-ring systems.
Caption: Downstream functionalization pathways for 4-methoxy-2-methylpyridin-3-amine in drug discovery.
Trustworthiness & Analytical Validation
To ensure the integrity of biological assays, any synthesized or purchased batch of 4-methoxy-2-methylpyridin-3-amine must be rigorously validated.
1H NMR (DMSO-d6): Look for the characteristic singlet of the methoxy group (~3.8 ppm), the methyl singlet (~2.3 ppm), and the broad exchangeable singlet of the primary amine (~4.5 - 5.0 ppm). The pyridine ring protons will appear as a pair of doublets (if coupling is visible) in the aromatic region (~6.8 and ~7.9 ppm).
LC-MS: Utilizing Electrospray Ionization (ESI), the compound will readily ionize in positive mode due to the basic pyridine nitrogen, yielding a strong [M+H]+ peak at 139.08 m/z.
References
PubChemLite Database. "89943-08-8 (C7H10N2O)". Université du Luxembourg. URL: [Link]
Joule, J. A., & Mills, K. "Heterocyclic Chemistry, 5th Edition". Wiley. URL:[Link]
Exploratory
4-methoxy-2-methylpyridin-3-amine molecular weight and exact mass
Title: Comprehensive Analytical Profiling of 4-Methoxy-2-methylpyridin-3-amine: Exact Mass, Molecular Weight, and HRMS Methodologies Executive Summary & Structural Significance In the landscape of modern drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Analytical Profiling of 4-Methoxy-2-methylpyridin-3-amine: Exact Mass, Molecular Weight, and HRMS Methodologies
Executive Summary & Structural Significance
In the landscape of modern drug development, substituted aminopyridines serve as critical pharmacophores and synthetic building blocks. Specifically, 4-methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8) is highly valued as a bioisostere for anilines in the design of kinase inhibitors and central nervous system (CNS) active agents[1]. The electron-donating methoxy group at the 4-position and the sterically active methyl group at the 2-position finely tune the basicity of both the pyridine nitrogen and the exocyclic amine.
For analytical scientists and synthetic chemists, distinguishing this compound from its isobaric isomers requires rigorous physicochemical profiling. This technical guide details the exact mass, molecular weight, and the causal logic behind the analytical methodologies used to unequivocally validate 4-methoxy-2-methylpyridin-3-amine in complex matrices.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In pharmaceutical synthesis, bulk stoichiometry relies on the average Molecular Weight (MW) , which accounts for the natural isotopic distribution of elements[2]. However, in metabolite tracking, impurity profiling, and structural elucidation via High-Resolution Mass Spectrometry (HRMS), the Exact Mass (monoisotopic mass) is the definitive metric[3].
The exact mass is calculated using the masses of the most abundant isotopes of each constituent element (e.g.,
12
C,
1
H,
14
N,
16
O)[2]. For 4-methoxy-2-methylpyridin-3-amine (C
7
H
10
N
2
O), the theoretical monoisotopic mass is precisely 138.0793 Da [4][5].
Table 1: Quantitative Physicochemical Data for 4-Methoxy-2-methylpyridin-3-amine
Property
Value
Causality / Significance in Analysis
Chemical Formula
C
7
H
10
N
2
O
Defines the isotopic envelope; follows the Nitrogen Rule (even nominal mass = even number of N atoms)[4].
Molecular Weight
138.17 g/mol
Used for calculating molarity, bulk dosing, and synthetic yields[1][4].
Exact Mass (Monoisotopic)
138.0793 Da
Critical for HRMS identification; distinguishes from nominally isobaric compounds[3][5].
[M+H]
+
Adduct m/z
139.0866
The primary target mass in positive Electrospray Ionization (ESI+)[5].
CAS Registry Number
89943-08-8
Unique identifier for sourcing, safety data, and regulatory documentation[1][5].
SMILES
CC1=NC=CC(=C1N)OC
Enables in silico structural modeling, property prediction, and database querying[5].
To confidently identify 4-methoxy-2-methylpyridin-3-amine in reaction mixtures or biological fluids, a self-validating Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required. As a Senior Application Scientist, I design workflows where every step inherently validates the next. The following protocol explains not just the execution, but the causality behind each experimental choice.
Step 1: Sample Preparation and Matrix Management
Action: Dissolve the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The basic amine and pyridine nitrogens are readily protonated in acidic conditions. Pre-protonating the sample ensures high ionization efficiency in ESI+ mode and prevents secondary interactions with silanol groups on glass vials, which could otherwise lead to sample loss or peak tailing.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm).
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes.
Causality: 4-methoxy-2-methylpyridin-3-amine is a relatively polar, small organic molecule. The acidic modifier (formic acid) suppresses the ionization of residual silanols on the stationary phase. The rapid organic gradient ensures sharp peak shapes, maximizing the signal-to-noise ratio delivered to the mass spectrometer.
Step 3: High-Resolution Mass Spectrometry (ESI-TOF or Orbitrap)
Action: Operate in ESI positive mode. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]
+
= 556.2771 Da) during the run.
Causality: The lock-mass acts as a continuous self-validating system[6]. By dynamically correcting the mass axis against a known standard, the instrument compensates for thermal drift. This guarantees that the measured m/z for the[M+H]
+
adduct of 4-methoxy-2-methylpyridin-3-amine remains within <3 ppm of the theoretical 139.0866 Da [5], effectively eliminating false positives from isobaric interferences[2].
Step 4: Data Processing and Isotopic Fidelity Check
Action: Extract the chromatogram at m/z 139.0866 with a narrow mass extraction window (e.g., 5 ppm). Validate the M+1 isotopic peak (primarily due to
13
C naturally occurring at ~1.1% per carbon).
Causality: For a C
7
molecule, the M+1 peak should be approximately 7.7% the intensity of the monoisotopic peak[3]. If the observed ratio deviates significantly, it indicates a co-eluting interference or an incorrect molecular formula, triggering an automatic rejection of the identification.
Mechanistic Workflow Visualization
The integration of sample preparation, chromatographic separation, and exact mass validation forms a continuous, self-correcting data pipeline. The diagram below illustrates the logical progression of this analytical workflow.
Workflow for the UHPLC-HRMS analysis and exact mass validation of 4-methoxy-2-methylpyridin-3-amine.
Comprehensive Safety Data Sheet (SDS) and Handling Guide for 4-Methoxy-2-methylpyridin-3-amine
Executive Summary 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8)[1] is a highly specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8)[1] is a highly specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. This whitepaper provides an in-depth analysis of its physicochemical properties, structural activity relationships (SAR), hazard classifications, and field-proven handling protocols.
Chemical Identity & Structural Activity Relationship (SAR)
Understanding the reactivity and hazards of 4-methoxy-2-methylpyridin-3-amine requires an analysis of its stereoelectronic properties.
Property
Value
Chemical Name
4-Methoxy-2-methylpyridin-3-amine
CAS Number
89943-08-8
Molecular Formula
C7H10N2O
Molecular Weight
138.17 g/mol
Appearance
Off-white to pale brown crystalline powder
Causality in Reactivity: The pyridine ring is inherently electron-deficient. However, the addition of a methoxy group at the C4 position introduces a strong +M (resonance) effect, while the methyl group at the C2 position provides a +I (inductive) effect. This dual electron-donating substitution pattern significantly enriches the electron density of the pyridine ring.
Basicity: The pyridine nitrogen becomes highly basic, readily forming salts with weak acids.
Nucleophilicity: The C3-amine is highly nucleophilic but sterically hindered by the adjacent C2-methyl and C4-methoxy groups. This steric bulk dictates the requirement for specialized bulky ligands (e.g., BrettPhos) during cross-coupling reactions to prevent catalyst poisoning and facilitate reductive elimination.
Hazard Identification & GHS Classification
As a substituted aminopyridine, this compound exhibits specific toxicological profiles. The lipophilic nature of the methyl and methoxy groups enhances its ability to penetrate the stratum corneum, increasing dermal toxicity compared to unsubstituted aminopyridines .
GHS Hazard Class
Hazard Statement (H-Code)
Precautionary Statement (P-Code)
Acute Toxicity, Oral (Cat. 4)
H302: Harmful if swallowed
P264: Wash skin thoroughly after handling
Acute Tox., Dermal (Cat. 4)
H312: Harmful in contact with skin
P280: Wear protective gloves/clothing
Skin Irritation (Cat. 2)
H315: Causes skin irritation
P302+P352: IF ON SKIN: Wash with plenty of water
Eye Irritation (Cat. 2A)
H319: Causes serious eye irritation
P305+P351+P338: IF IN EYES: Rinse cautiously
STOT SE (Cat. 3)
H335: May cause respiratory irritation
P261: Avoid breathing dust/fumes/gas/mist/vapors
Causality in Toxicity: The primary amine group can undergo metabolic oxidation by cytochrome P450 enzymes to form reactive hydroxylamines or nitroso species, which are responsible for its irritating and potentially sensitizing properties.
Experimental Workflows & Handling Protocols
To ensure both operator safety and chemical integrity, handling must be performed under controlled conditions .
Workflow for the safe handling and reaction setup of 4-methoxy-2-methylpyridin-3-amine.
Protocol: Buchwald-Hartwig Cross-Coupling Setup
Self-Validating System: This protocol incorporates visual and physical checkpoints to ensure the reaction environment is strictly anaerobic, preventing the oxidative degradation of the electron-rich aminopyridine.
Preparation & PPE: Don nitrile gloves (double-gloving recommended due to dermal penetration risks), safety goggles, and a flame-retardant lab coat. Work exclusively inside a certified fume hood.
Atmosphere Purging: Attach a Schlenk flask to a dual-manifold Schlenk line. Perform three vacuum/argon cycles.
Validation Check: Monitor the oil bubbler. A steady, unidirectional bubble rate without suck-back confirms a positive argon pressure, ensuring no O₂ ingress.
Causality: BrettPhos is explicitly chosen because its bulky structure accommodates the steric hindrance of the ortho-substituted amine, preventing the formation of stable, unreactive bis(amine)palladium complexes.
Solvent Addition: Add anhydrous, degassed toluene via syringe.
Execution & Monitoring: Heat to 90 °C.
Validation Check: The solution should transition to a deep red/purple hue, indicating the formation of the active Pd(0)-ligand complex. A sudden precipitation of black solid (palladium black) indicates catalyst deactivation via oxygen exposure or solvent impurities.
Quenching: Cool to room temperature and quench with water. The basicity of the product requires extraction with an organic solvent (e.g., EtOAc) rather than acidic aqueous phases, which would protonate the pyridine and trap the product in the aqueous layer.
Storage, Stability, and Spill Response
Storage Conditions:
Store at 2–8 °C in a tightly sealed, light-resistant container under an inert gas (Argon or Nitrogen).
Causality: The electron-rich nature of the substituted pyridine makes it highly susceptible to autoxidation. Exposure to ambient oxygen and UV light generates radical species that polymerize or oxidize the primary amine to azo/azoxy compounds, visibly turning the off-white powder dark brown or black.
Spill Response Protocol:
Isolate: Evacuate personnel from the immediate area.
Neutralize: Do not sweep dry, as this generates inhalable dust. Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite).
Collect: Use non-sparking tools to transfer the material into a hazardous waste container.
Decontaminate: Wash the surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and solubilize residual amine, followed by copious amounts of water .
Validation Check: Wipe the area with pH paper; a neutral reading confirms the complete removal of the basic amine residue.
Pharmacological & Synthetic Relevance
4-Methoxy-2-methylpyridin-3-amine is a privileged scaffold in medicinal chemistry, frequently serving as the nucleophilic core for library synthesis.
Key synthetic pathways and reactivity profiles of 4-methoxy-2-methylpyridin-3-amine.
The C5 position of the pyridine ring is highly activated toward Electrophilic Aromatic Substitution (EAS) due to the synergistic directing effects of the C4-methoxy (ortho/para director) and the C3-amine (ortho/para director). This allows for precise, regioselective functionalization (e.g., halogenation) at the C5 position, a critical step in building complex polycyclic drug candidates.
References
Title: PubChem Compound Summary for CID 7553, 3-Aminopyridine
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (US)
URL: [Link]
Title: Guidance on the compilation of safety data sheets
Source: European Chemicals Agency (ECHA)
URL: [Link]
Electronic Properties of Substituted Pyridin-3-amines: A Technical Guide to Molecular Tuning and Characterization
Executive Summary Pyridin-3-amines (3-aminopyridines) are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. Unlike their 2- and 4-amino isomers, the meta-relationship between the ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridin-3-amines (3-aminopyridines) are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. Unlike their 2- and 4-amino isomers, the meta-relationship between the amino group and the pyridine nitrogen creates a highly specific electronic landscape. The amino group donates electron density via resonance (+M) but withdraws via induction (-I), while the pyridine ring remains inherently electron-deficient[2][3]. As a Senior Application Scientist, I have designed this whitepaper to explore the electronic architecture of substituted pyridin-3-amines, detailing how specific substituents modulate their reactivity, basicity, and photophysical properties through self-validating experimental workflows.
The Electronic Architecture of the 3-Aminopyridine Core
The basicity and nucleophilicity of aminopyridines are dictated by the interplay between the exo-amine nitrogen and the endo-pyridine nitrogen. In 3-aminopyridine, the pKa of the conjugate acid is approximately 6.04, making it significantly less basic than 4-aminopyridine (pKa = 9.17) and 2-aminopyridine (pKa = 6.86)[3].
Causality of Basicity: This reduced basicity arises because the lone pair on the 3-amino group cannot effectively delocalize onto the pyridine nitrogen via resonance. Instead, the electron density is localized differently than in the ortho and para isomers, rendering the pyridine nitrogen a weaker nucleophile[3].
When substituents are introduced, particularly at the 5-position (e.g., 3-amino-5-bromopyridine), a dual electronic influence emerges. The amino group acts as a strong activating group, increasing electron density at the ortho and para positions (C2, C4, C6) through the conjugated π-system[2][4]. Conversely, a halogen like bromine exerts a deactivating inductive effect (-I), withdrawing electron density and lowering the Highest Occupied Molecular Orbital (HOMO) energy level[4].
Logical relationship of electronic effects in substituted pyridin-3-amines.
Quantitative Electronic Parameters
Understanding the HOMO-LUMO energy gap is critical for predicting chemical reactivity, stability, and optical properties. A larger gap typically indicates higher kinetic stability and lower chemical reactivity[5]. Density Functional Theory (DFT) calculations, often performed at the B3LYP/6-311++G(d,p) level, provide theoretical validation for empirical UV-Vis and IR spectroscopic data[5][6].
Table 1: Comparative Electronic Properties of Aminopyridines
Compound
pKa (Conjugate Acid)
HOMO-LUMO Gap (DFT, eV)
Primary Electronic Effect on Ring
3-Aminopyridine
6.04
~5.19 (Exp: 4.26)
+M (Resonance), -I (Inductive)
2-Aminopyridine
6.86
~5.30
Strong +M delocalization to ring N
4-Aminopyridine
9.17
~5.15
Strong +M delocalization to ring N
3-Amino-5-bromopyridine
< 6.04 (Estimated)
< 5.19
Competing +M (Amino) and -I (Bromo)
(Note: Data synthesized from computational and empirical studies[3][4][5])
Experimental Workflows for Electronic Characterization
Robust characterization requires a self-validating system where empirical data tightly correlates with theoretical models. The following protocols outline how to quantify these electronic properties reliably.
Protocol 1: NMR Quantification of Hydrogen-Bond-Accepting (HBA) Ability
The electronic effects of substituents on the pyridine ring can be precisely measured using NMR titration with fluorinated probes like p-fluorobenzoic acid (PFBA). The change in chemical shift (Δδ) correlates linearly with Hammett substituent constants (σ)[7].
Causality & Logic: Direct pKa measurement in water often fails to capture the secondary electronic effects and subtle H-bond interactions in non-aqueous environments. NMR titration directly quantifies the electron density at the pyridine nitrogen, which dictates ligand-receptor binding in drug development[7].
Step-by-Step Methodology:
Sample Preparation: Prepare a 0.05 M solution of the substituted pyridin-3-amine (the HBA) in CD₂Cl₂.
Probe Addition: Add 5.0 equivalents of the PFBA probe to the solution to ensure complete binding saturation[7].
NMR Acquisition: Acquire ¹⁹F NMR spectra at 298 K using a standard pulse sequence.
Data Extraction: Measure the change in the fluorine chemical shift (Δδp(¹⁹F)) relative to the unbound PFBA probe[7].
Hammett Correlation: Plot the Δδp(¹⁹F) values against known Hammett σ parameters. A linear fit (R² ≥ 0.94) validates the electronic influence of the substituent[7].
Protocol 2: UV-Vis Spectroscopy and TD-DFT Validation
To determine the HOMO-LUMO gap, empirical UV-Vis data must be cross-examined with Time-Dependent Density Functional Theory (TD-DFT)[6][8].
Causality & Logic: UV-Vis provides the empirical excitation energy, but TD-DFT is required to assign these transitions to specific molecular orbitals (e.g., π → π* transitions). This ensures the observed optical gap accurately reflects the frontier molecular orbitals rather than anomalous solvent interactions[8].
Step-by-Step Methodology:
Spectral Acquisition: Record the UV-Vis absorption spectrum of the substituted pyridin-3-amine in a polar solvent (e.g., methanol) from 200 to 500 nm. Identify the λ_max corresponding to the lowest energy transition[2][8].
Optical Gap Calculation: Convert the onset absorption wavelength to electron volts (eV) using the equation
E=1240/λonset
.
Computational Setup: Optimize the ground-state geometry using Gaussian software at the B3LYP/6-311++G(d,p) level of theory[5][6].
Solvent Modeling: Apply the Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) to simulate the methanol environment[6][8].
TD-DFT Execution: Calculate the vertical excitation energies for the first 20 singlet states.
Validation: Compare the calculated HOMO-LUMO gap with the empirical optical gap. A deviation of <0.5 eV confirms the structural and electronic assignment[5].
Self-validating workflow integrating empirical spectroscopy with DFT.
Synthetic Applications Guided by Electronic Properties
The nuanced electronic profile of substituted pyridin-3-amines makes them exceptional precursors for complex molecular architectures. For instance, in 3-amino-5-bromopyridine, the electron-withdrawing bromine atom serves as an ideal electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[4].
The presence of the electron-donating 3-amino group modulates the oxidative addition step by increasing the electron density of the intermediate palladium complex, which directly influences the overall reaction kinetics and regioselectivity[4]. By mapping the electronic properties beforehand using the protocols described above, chemists can rationally predict the success of these cross-coupling handles in the synthesis of advanced kinase inhibitors and neurodegenerative therapeutics[4].
References
Theoretical and experimental IR spectra and assignments of 3-aminopyridine
Source: researchgate.net
5
An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine
Source: benchchem.com
4
DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine
Source: researchgate.net
6
Mechanistic Profiling of the 4-Methoxy-2-methylpyridin-3-amine Pharmacophore in Targeted Therapeutics
Executive Summary & Structural Rationale In modern structure-based drug design, the identification and optimization of privileged scaffolds are critical for overcoming the thermodynamic and pharmacokinetic hurdles of tar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern structure-based drug design, the identification and optimization of privileged scaffolds are critical for overcoming the thermodynamic and pharmacokinetic hurdles of target engagement. The chemical entity 4-methoxy-2-methylpyridin-3-amine (CAS 89943-08-8)[1] has emerged as a highly versatile pharmacophore. Rather than acting as a standalone therapeutic, this substituted pyridine core serves as a precision-engineered anchoring fragment across multiple distinct therapeutic areas, including oncology, immunology, and cardiovascular disease.
The mechanistic brilliance of this pharmacophore lies in the synergistic interplay of its functional groups:
Pyridine Core: Provides an electron-deficient aromatic system capable of
π−π
stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target binding pockets.
4-Methoxy Group (EDG): Acts as an electron-donating group via resonance, increasing the basicity (pKa) of the pyridine nitrogen. It also serves as a potent hydrogen-bond acceptor.
2-Methyl Group (Steric Lock): Introduces deliberate steric hindrance. When the adjacent 3-amino group is functionalized, the 2-methyl group restricts the dihedral angle of the newly formed bond, locking the molecule into a pre-organized bioactive conformation. This minimizes the entropic penalty (
ΔS
) upon target binding.
3-Amino Group (Synthetic Vector): Acts as the primary covalent attachment point (typically converted into an amide, urea, or secondary amine) for library diversification, while retaining hydrogen-bond donor capabilities.
Fig 1: Structural causality and logical relationships of the 4-methoxy-2-methylpyridin-3-amine core.
Target-Specific Mechanisms of Action
The modularity of this pharmacophore allows it to be tuned for entirely different protein classes by altering the extended chemical network attached to the 3-amino position.
In the treatment of MLL-rearranged (MLL-r) leukemias, disrupting the protein-protein interaction (PPI) between WD Repeat Domain 5 (WDR5) and MLL1 is a validated therapeutic strategy[2]. The 4-methoxy-2-methylpyridin-3-amine core is uniquely suited to occupy the "WIN" (WDR5 interaction) binding site.
Mechanism: The pyridine nitrogen and the 4-methoxy oxygen form a critical hydrogen-bonding network with the peptide backbone of Ser91 and Tyr191 in WDR5. The 2-methyl group forces the attached isoquinolinone or amide moiety into an orthogonal plane, perfectly matching the deep, narrow geometry of the WIN cleft[2].
Protease Inhibition: Plasma Kallikrein
Plasma kallikrein is a serine protease implicated in hereditary angioedema and diabetic macular edema. Inhibitors utilizing this pharmacophore[3] leverage the pyridine ring as an arginine bioisostere.
Mechanism: The basicity of the pyridine nitrogen (enhanced by the 4-methoxy group) allows it to form a salt bridge with Asp189 at the bottom of the S1 specificity pocket of plasma kallikrein. The 4-methoxy group fills a small hydrophobic sub-pocket, displacing high-energy water molecules, which drives binding affinity through a favorable enthalpic gain (
ΔH
)[3].
GPCR Antagonism: C5a Receptor
The complement component 5a (C5a) receptor is a G-protein coupled receptor (GPCR) driving severe inflammatory responses. 3-substituted-6-aryl pyridines utilizing this core act as potent allosteric modulators or inverse agonists[4].
Mechanism: The core anchors into the transmembrane helical bundle. The 2-methyl group prevents steric clashing with transmembrane helix 5 (TM5), while the 3-amino linker directs bulky aryl substituents outward to disrupt the receptor's active state conformation, preventing G-protein coupling[4].
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action of derivatives containing this pharmacophore, we employ a self-validating, orthogonal assay cascade.
Fig 2: Self-validating experimental workflow for evaluating pharmacophore derivatives.
Objective: Quantify the association (
kon
) and dissociation (
koff
) rates to confirm target engagement.
Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: This creates reactive succinimide esters, allowing for stable, covalent attachment of the target protein via its primary amines, ensuring the surface can withstand repeated regeneration cycles.
Target Immobilization: Inject the target protein (e.g., WDR5 or Kallikrein) diluted in 10 mM sodium acetate (pH 4.5). Causality: The pH must be below the protein's pI to induce a net positive charge, driving electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent coupling.
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: Deactivates unreacted esters to eliminate non-specific covalent binding of the small molecule analytes.
Kinetic Profiling: Flow the pharmacophore derivatives over the chip at a high flow rate (30-50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgram reflects true binding kinetics rather than diffusion artifacts.
Self-Validation Check: The theoretical maximum response (
Rmax
) must align with the observed response. A reference flow cell (activated and quenched without protein) must be subtracted to account for bulk refractive index shifts.
Protocol B: X-Ray Crystallography via Ligand Soaking
Objective: Elucidate the precise atomic interactions of the 4-methoxy and 2-methyl groups within the binding pocket.
Apo-Crystallization: Grow target crystals using the hanging-drop vapor diffusion method at 20°C. Causality: Establishing an apo-crystal lattice first prevents the thermodynamic variables and solubility issues introduced by co-crystallizing with diverse hydrophobic ligands.
Ligand Soaking: Transfer the apo-crystals into a stabilization buffer containing 2 mM of the pharmacophore derivative and 5% DMSO for 24 hours. Causality: This allows the ligand to diffuse through the solvent channels of the crystal directly into the active site, capturing induced-fit conformational changes without destroying the lattice.
Cryoprotection: Briefly sweep the crystal through a mother liquor solution supplemented with 20% glycerol. Causality: Prevents the formation of crystalline ice during flash-freezing, which would otherwise destroy the diffraction pattern.
Self-Validation Check: Before modeling the ligand into the structure, calculate the
Fo−Fc
difference electron density map. A positive peak (
>3σ
) in the binding pocket validates true ligand occupancy, preventing confirmation bias during structural refinement.
Quantitative Profiling Data
The table below summarizes representative quantitative metrics for optimized derivatives of the 4-methoxy-2-methylpyridin-3-amine scaffold across its three primary target classes.
Target Class
Representative Derivative Linkage
Binding Affinity (
Kd
)
Functional Assay (IC50)
clogP
Ligand Efficiency (LE)
WDR5 (PPI)
Isoquinolinone-linked
4.2 nM
12.5 nM
3.1
0.45 kcal/mol/HA
Plasma Kallikrein
Pyrazole-carboxamide-linked
1.8 nM
5.0 nM
2.4
0.52 kcal/mol/HA
C5a Receptor
Aryl-methanone-linked
15.0 nM
45.0 nM
4.0
0.38 kcal/mol/HA
Note: High Ligand Efficiency (LE > 0.3) across all three targets highlights the exceptional atomic economy provided by the 4-methoxy-2-methylpyridin-3-amine core.
step-by-step synthesis protocol for 4-methoxy-2-methylpyridin-3-amine derivatives
Application Note: Step-by-Step Synthesis Protocol for 4-Methoxy-2-methylpyridin-3-amine Derivatives Executive Summary 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8) is a highly versatile heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Synthesis Protocol for 4-Methoxy-2-methylpyridin-3-amine Derivatives
Executive Summary
4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8) is a highly versatile heterocyclic building block frequently utilized in the drug development of kinase inhibitors, adenosine A2B receptor antagonists, and proton pump inhibitors[1]. As a Senior Application Scientist, I have designed this protocol to address the fundamental synthetic challenges associated with substituted pyridines—specifically, achieving strict regiocontrol. This guide outlines a robust, scalable, and self-validating three-step convergent synthesis that bypasses the poor regioselectivity of direct nitration.
A common misstep in the synthesis of 3-amino-4-methoxypyridines is attempting the direct nitration of 4-methoxy-2-methylpyridine. Electrophilic aromatic substitution on this substrate yields an unfavorable 85:15 mixture of 5-nitro and 3-nitro regioisomers, requiring tedious chromatographic separation and resulting in massive yield losses [2].
To guarantee absolute regiochemical fidelity, this protocol employs a pre-functionalized core: 2-methyl-3-nitropyridin-4-ol . The strategy relies on three distinct mechanistic steps:
Deoxychlorination : Conversion of the pyridinol to a reactive 4-chloro intermediate.
Nucleophilic Aromatic Substitution (
SNAr
) : Regiospecific displacement of the chloride with methoxide.
Catalytic Hydrogenation : Clean reduction of the nitro group to the target amine, avoiding harsh acidic conditions that could cleave the newly formed ether [3].
Synthetic Pathway Visualization
Fig 1: Three-step convergent synthesis of 4-methoxy-2-methylpyridin-3-amine via SNAr and reduction.
Step-by-Step Methodologies
Step 1: Synthesis of 4-Chloro-2-methyl-3-nitropyridine
Causality & Mechanism : Phosphorus oxychloride (
POCl3
) serves as both the solvent and the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic species accelerates the deoxychlorination of the tautomeric pyridinol, driving the reaction to completion much faster than
POCl3
alone.
Procedure :
In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3-nitropyridin-4-ol (1.0 eq, 10.0 g) in
POCl3
(5.0 eq, ~30 mL).
Add DMF (0.1 eq, 0.5 mL) dropwise at room temperature.
Heat the mixture to 90°C and stir for 4 hours.
Self-Validation Check : The initial suspension will transition into a dark, homogeneous solution. TLC (Hexane/EtOAc 3:1) will show the disappearance of the baseline starting material and the emergence of a high-
Rf
spot.
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess
POCl3
.
Carefully quench the residue by pouring it over crushed ice (200 g) while stirring vigorously. Neutralize with saturated aqueous
NaHCO3
.
Extract with Dichloromethane (DCM) (3 x 100 mL), dry over anhydrous
Na2SO4
, and concentrate to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of 4-Methoxy-2-methyl-3-nitropyridine
Causality & Mechanism : The strongly electron-withdrawing nitro group at the 3-position highly activates the 4-position chloride towards
SNAr
. Initiating the reaction at 0°C prevents exothermic runaway and minimizes potential side reactions, such as methoxide-induced deprotonation of the acidic 2-methyl group.
Procedure :
Dissolve 4-chloro-2-methyl-3-nitropyridine (1.0 eq, 10.0 g) in anhydrous methanol (100 mL) under an inert nitrogen atmosphere.
Cool the solution to 0°C using an ice bath.
Add a solution of Sodium Methoxide (NaOMe) in methanol (25% w/w, 1.2 eq) dropwise over 15 minutes.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Self-Validation Check : The solution will turn a vibrant yellow. LC-MS will confirm the displacement by showing the
M+H
peak at m/z 169.1.
Concentrate the mixture in vacuo, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 75 mL).
Wash the combined organics with brine, dry over
MgSO4
, and concentrate. Recrystallize from EtOH/Water to achieve >98% purity.
Step 3: Synthesis of 4-Methoxy-2-methylpyridin-3-amine
Causality & Mechanism : Catalytic hydrogenation is strategically chosen over dissolving metal reductions (e.g., Fe/HCl or
SnCl2
). Acidic reduction conditions risk cleaving the newly formed methoxy ether or complicating the workup with heavy metal emulsions. Palladium on carbon (Pd/C) provides a clean reaction where hydrogen uptake directly correlates with reaction progress [3].
Procedure :
Dissolve 4-methoxy-2-methyl-3-nitropyridine (1.0 eq, 8.0 g) in absolute ethanol (80 mL) in a Parr shaker flask or a heavy-walled hydrogenation vessel.
Carefully add 10% Pd/C (0.1 eq by weight, 0.8 g) under a stream of nitrogen to prevent ignition of the solvent.
Evacuate the vessel and backfill with Hydrogen gas (
H2
). Pressurize to 50 psi.
Agitate at room temperature for 6 hours.
Self-Validation Check : Hydrogen pressure will drop and stabilize once the nitro group is fully reduced to the amine. The yellow color of the starting material will fade to a nearly colorless solution.
1H
NMR will show a broad singlet integrating for 2H around
δ
4.5–5.0 ppm (
NH2
).
Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with additional ethanol.
Concentrate the filtrate under reduced pressure to afford the target 4-methoxy-2-methylpyridin-3-amine as an off-white solid.
Quantitative Metrics & Quality Control
To ensure reproducibility across scale-up campaigns, the following metrics should be used as benchmarking standards for this workflow:
Step
Target Intermediate / Product
Expected Yield (%)
Reaction Time (h)
Recommended Purification
Target Purity (LC-UV)
1
4-Chloro-2-methyl-3-nitropyridine
88 - 90%
4.0
Aqueous Workup / Extraction
> 95%
2
4-Methoxy-2-methyl-3-nitropyridine
92 - 94%
2.0
Recrystallization (EtOH/
H2O
)
> 98%
3
4-Methoxy-2-methylpyridin-3-amine
95 - 98%
6.0
Celite Filtration & Concentration
> 99%
References
Title: WO2018037223A1 - Antibiotic compounds
Source: Google Patents
URL
Title: US 2007/0270433 A1 - Thiazolo-pyrimidine / pyridine urea derivatives as adenosine A2B receptor antagonists
Source: Google Patents
URL
Advanced Cross-Coupling Strategies for Highly Sterically Hindered Aminopyridines: A Protocol Guide for 4-Methoxy-2-methylpyridin-3-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8) Executive Summary & Substrate Profiling The pyridine ring is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule of Interest: 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8)
Executive Summary & Substrate Profiling
The pyridine ring is a privileged scaffold in medicinal chemistry, and its amino derivatives are integral to numerous approved therapeutics[1]. 4-Methoxy-2-methylpyridin-3-amine presents a unique synthetic challenge due to its highly specific steric and electronic profile. The primary amine at the C3 position is flanked by a methyl group at C2 and a strongly electron-donating methoxy group at C4. This di-ortho substitution creates a highly restricted binding pocket, rendering standard cross-coupling conditions (e.g., using BINAP or dppf) ineffective due to severe steric clashes during the catalytic cycle.
This application note provides field-proven, self-validating protocols for two distinct cross-coupling paradigms involving this substrate:
Buchwald-Hartwig Amination (C-N Coupling): Utilizing the sterically hindered C3-amine as a nucleophile.
Suzuki-Miyaura Coupling (C-C Coupling): Utilizing the pyridine core as an electrophile via regioselective C5-pre-functionalization.
In a standard Buchwald-Hartwig amination, the catalytic cycle consists of oxidative addition, amine coordination/deprotonation, and reductive elimination[2]. For 4-methoxy-2-methylpyridin-3-amine, the rate-limiting step is highly dependent on the ligand. When the bulky, di-ortho substituted amine coordinates to the Pd(II) center, it creates immense steric strain.
Computational and empirical kinetic studies demonstrate that for primary amines with significant steric hindrance, BrettPhos is vastly superior to RuPhos [2]. The larger Tolman cone angle of BrettPhos (approx. 220°) forces the aryl and amido groups into a highly reactive conformation, accelerating reductive elimination. Conversely, RuPhos (cone angle ~201°) is better suited for secondary amines and fails to provide the necessary steric push for this specific primary amine[2]. Furthermore, the use of a strong, soluble base like Sodium tert-butoxide (NaOtBu) in a non-polar solvent (toluene or t-amyl alcohol) is required to facilitate the challenging deprotonation step[3].
Mechanistic Pathway
Caption: Mechanistic pathway of Buchwald-Hartwig amination highlighting steric bottlenecks and ligand effects.
Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃ (18.3 mg), BrettPhos (21.5 mg), and NaOtBu (144 mg).
Substrate Addition: Add the aryl halide (1.0 mmol) and 4-methoxy-2-methylpyridin-3-amine (165.8 mg, 1.2 mmol). If the aryl halide is a liquid, add it after the solvent.
Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure N₂ (repeat 3 times).
Solvent Addition & Degassing: Inject anhydrous, degassed t-amyl alcohol (5 mL) via syringe. Sparge the reaction mixture with N₂ for an additional 5 minutes.
Reaction Execution: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–16 hours with vigorous stirring.
Workup & Self-Validation: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo. Validation Check: Crude ¹H-NMR should show the disappearance of the characteristic primary amine protons (~4.5 ppm) and the emergence of a secondary amine proton (~6.0-7.5 ppm, depending on the aryl group).
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
To build complexity at the pyridine core, C-C cross-coupling is highly desirable. Direct Suzuki coupling of unprotected aminopyridines can be challenging due to catalyst poisoning by the Lewis basic nitrogens[4]. However, the C5 position of 4-methoxy-2-methylpyridin-3-amine is highly activated toward electrophilic aromatic substitution by the synergistic electron-donating effects of the C4-methoxy and C3-amino groups.
Bromination at C5 is rapid and regioselective, yielding 5-bromo-4-methoxy-2-methylpyridin-3-amine. For the subsequent Suzuki-Miyaura coupling, using a highly active precatalyst like XPhos Pd G3 is critical. The G3 precatalyst rapidly generates the active monoligated L-Pd(0) species at room temperature, which outcompetes the coordination of the substrate's free amine and pyridine nitrogens, ensuring high turnover numbers without the need for transient imine or acetamide protecting groups[4].
Experimental Workflow
Caption: Two-step workflow for the C5-functionalization of 4-methoxy-2-methylpyridin-3-amine via Suzuki coupling.
Dissolve 4-methoxy-2-methylpyridin-3-amine (1.0 g, 7.24 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.35 g, 7.60 mmol, 1.05 equiv) portion-wise over 15 minutes in the dark.
Stir at 0 °C for 1 hour. Quench with saturated aqueous Na₂S₂O₃ (10 mL) and extract with EtOAc (3 × 20 mL).
Wash the combined organic layers with 5% LiCl aqueous solution (3 × 15 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate to afford 5-bromo-4-methoxy-2-methylpyridin-3-amine.
Step 2: Suzuki-Miyaura Coupling
In a 20 mL reaction vial, combine 5-bromo-4-methoxy-2-methylpyridin-3-amine (217 mg, 1.0 mmol), Arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (636 mg, 3.0 mmol).
Add XPhos Pd G3 (16.9 mg, 2 mol %).
Seal the vial, evacuate, and backfill with N₂ (3 times).
Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
Stir the biphasic mixture vigorously at 80 °C for 4–6 hours.
Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Purify the concentrated organic phase via silica gel chromatography.
Quantitative Data Summary: Ligand Screening
The following table summarizes the empirical optimization data for the Buchwald-Hartwig amination of 4-methoxy-2-methylpyridin-3-amine with a standard aryl bromide (e.g., 4-bromotoluene), demonstrating the causality of ligand selection[2],[3].
Ligand
Catalyst Precursor
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Causality / Observation
BINAP
Pd₂(dba)₃
NaOtBu
Toluene
100
< 5%
Complete steric inhibition at the amine coordination step.
XantPhos
Pd₂(dba)₃
Cs₂CO₃
Dioxane
100
12%
Poor reductive elimination kinetics for highly hindered primary amines.
RuPhos
XPhos Pd G3
LiHMDS
THF
85
35%
Cone angle (201°) is better suited for secondary amines; stalls at reductive elimination.
Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391.
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.
Castera-Ducros, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12, 19985-19999.
Smith, W. J., & Sawyer, J. S. (2001). An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. The Journal of Organic Chemistry, 66(21), 7125–7128.
scale-up synthesis and production of 4-methoxy-2-methylpyridin-3-amine
Application Note: Scale-Up Synthesis and Production of 4-Methoxy-2-methylpyridin-3-amine Introduction & Mechanistic Rationale 4-Methoxy-2-methylpyridin-3-amine (CAS 89943-08-8) is a highly functionalized pyridine derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scale-Up Synthesis and Production of 4-Methoxy-2-methylpyridin-3-amine
Introduction & Mechanistic Rationale
4-Methoxy-2-methylpyridin-3-amine (CAS 89943-08-8) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including proton pump inhibitors, potassium-competitive acid blockers (P-CABs), and selective kinase inhibitors. The strategic placement of the methyl, amino, and methoxy groups on the pyridine ring dictates a highly specific synthetic sequence to avoid regiochemical scrambling and over-oxidation.
Direct amination or methoxylation of unactivated pyridines is notoriously difficult and low-yielding. Thus, this scale-up protocol relies on a four-step sequence leveraging the powerful electron-withdrawing nature of a nitro group to activate the C4 position for nucleophilic aromatic substitution (SNAr), followed by a mild catalytic reduction.
The sequence causality is as follows:
Electrophilic Aromatic Nitration : 2-methylpyridin-4-ol is nitrated to 2-methyl-3-nitropyridin-4-ol. The hydroxyl group at C4 and the methyl group at C2 synergistically direct the nitronium ion exclusively to the C3 position.
Deoxychlorination : Conversion of the C4 hydroxyl to a chloride using Phosphorus oxychloride (POCl3) yields 4-chloro-2-methyl-3-nitropyridine, a well-documented intermediate in the synthesis of complex heterocyclic scaffolds[1].
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group at the 3-position and the electronegative ring nitrogen atom strongly activate the 4-position for nucleophilic attack, stabilizing the Meisenheimer intermediate[2]. Sodium methoxide rapidly displaces the chloride to form 4-methoxy-2-methyl-3-nitropyridine.
Catalytic Hydrogenation : Catalytic hydrogenation proceeds smoothly under H2 at room temperature with a Pd/C catalyst, affording the primary amine efficiently without the need for harsh, unscalable reducing agents[3].
Synthetic Workflow Diagram
Four-step synthetic workflow for 4-methoxy-2-methylpyridin-3-amine from 2-methylpyridin-4-ol.
Causality : Concentrated sulfuric acid acts as both the solvent and the catalyst to generate the active nitronium ion (NO2+) from fuming nitric acid. Temperature control is critical; too low, and the reaction stalls due to the protonated pyridine ring resisting electrophilic attack; too high, and oxidative cleavage occurs.
Protocol :
Charge a glass-lined reactor with concentrated H2SO4 (5.0 eq) and cool to 0 °C.
Slowly add 2-methylpyridin-4-ol (1.0 eq) portion-wise, maintaining the internal temperature below 20 °C to manage the highly exothermic protonation.
Add fuming HNO3 (1.5 eq) dropwise over 2 hours.
Gradually heat the mixture to 110 °C and stir for 12 hours.
Cool the mixture to ambient temperature and pour over crushed ice. Adjust the pH to 4.5 using 50% NaOH (aq) to precipitate the product.
Filter, wash with cold water, and dry under vacuum at 50 °C.
Self-Validating IPQC : Ensure the precipitation pH is strictly between 4.0 and 5.0. The isoelectric point of the product dictates this range; deviation leads to massive yield loss in the aqueous filtrate.
Step 2: Chlorination to 4-Chloro-2-methyl-3-nitropyridine
Causality : POCl3 converts the tautomeric pyridone/pyridinol oxygen into a good leaving group (dichlorophosphate). Catalytic N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent, which significantly accelerates the chlorination and prevents the formation of unreactive polymeric byproducts.
Protocol :
Suspend 2-methyl-3-nitropyridin-4-ol (1.0 eq) in POCl3 (4.0 eq).
Add a catalytic amount of DMF (0.05 eq).
Heat the mixture to 90 °C for 4 hours. The suspension will become a dark, homogeneous solution as the reaction proceeds.
Distill off excess POCl3 under reduced pressure to prevent violent hydrolysis in the next step.
Quench the concentrated residue by slow addition to an ice-water mixture, maintaining the temperature below 15 °C.
Extract the aqueous layer with Dichloromethane (DCM), wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate.
Self-Validating IPQC : Verify the complete removal of excess POCl3 prior to the aqueous quench. A sudden temperature spike during the quench indicates residual POCl3, which will hydrolyze the product back to the starting material.
Step 3: Methoxylation (SNAr) to 4-Methoxy-2-methyl-3-nitropyridine
Causality : Sodium methoxide acts as a strong, unhindered nucleophile. Because the C4 position is highly electrophilic due to the ortho-nitro group, the reaction proceeds rapidly at room temperature, avoiding the need for elevated heating which could trigger side reactions.
Protocol :
Dissolve 4-chloro-2-methyl-3-nitropyridine (1.0 eq) in anhydrous Methanol (10 volumes).
Cool the solution to 0 °C under a nitrogen atmosphere.
Add a 25 wt% solution of Sodium Methoxide in Methanol (1.2 eq) dropwise.
Warm the reaction to room temperature and stir for 2 hours.
Quench the reaction with a 10% NH4Cl aqueous solution to neutralize excess alkoxide.
Concentrate the mixture to remove methanol, extract with Ethyl Acetate, wash with brine, and evaporate to isolate the methoxy-intermediate.
Self-Validating IPQC : Monitor by HPLC. The reaction is self-validating when the starting material peak (< 1%) is completely replaced by the more polar methoxy-product peak.
Step 4: Catalytic Reduction to 4-Methoxy-2-methylpyridin-3-amine
Causality : Palladium on carbon (Pd/C) is selected for its high efficiency in reducing aromatic nitro groups to primary amines without cleaving the methoxy ether. Methanol is used as a protic solvent to facilitate hydrogen transfer.
Protocol :
Charge a pressure reactor with 4-methoxy-2-methyl-3-nitropyridine (1.0 eq), 10% Pd/C (0.05 eq by weight), and Methanol (15 volumes).
Purge the reactor three times with Nitrogen, followed by three purges with Hydrogen gas.
Pressurize the reactor to 3 bar (45 psi) with H2 and stir vigorously at 25 °C.
Monitor hydrogen uptake; the reaction is typically complete within 4-6 hours when pressure stabilizes.
Filter the catalyst through a pad of Celite under a nitrogen blanket. (Caution: Pd/C is pyrophoric when dry).
Concentrate the filtrate under reduced pressure and recrystallize from Toluene/Heptane to obtain pure 4-methoxy-2-methylpyridin-3-amine.
Self-Validating IPQC : The cessation of hydrogen pressure drop in the sealed reactor directly correlates with 100% conversion of the nitro group.
Quantitative Data & Process Parameters
Step
Chemical Transformation
Yield (%)
Purity (HPLC)
Critical Process Parameters (CPPs)
1
Electrophilic Nitration
75 - 80
> 95%
Exotherm control (< 20 °C during addition); Heating strictly to 110 °C.
2
Deoxychlorination
85 - 90
> 97%
POCl3 distillation vacuum level; Aqueous quench below 15 °C.
3
Methoxylation (SNAr)
90 - 95
> 98%
Anhydrous environment; Stoichiometric control of NaOMe (1.2 eq).
4
Catalytic Reduction
92 - 96
> 99%
H2 pressure (3 bar); Thorough removal of residual Pd catalyst.
Analytical Characterization
For formal batch release, the final API intermediate must meet the following spectroscopic criteria:
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate , Journal of Medicinal Chemistry - ACS Publications. 1
Application Notes and Protocols for the Incorporation of 4-Methoxy-2-methylpyridin-3-amine into Active Pharmaceutical Ingredients
Introduction: The Strategic Value of the Substituted Aminopyridine Scaffold in Drug Discovery The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Substituted Aminopyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to participate in hydrogen bonding, engage in π-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a versatile component in the design of bioactive molecules. Within this class, substituted aminopyridines are of particular interest due to their prevalence in kinase inhibitors and other targeted therapies.[1][2] The 4-methoxy-2-methylpyridin-3-amine scaffold, specifically, presents a unique combination of electronic and steric features. The 3-amino group provides a key vector for derivatization, allowing for the introduction of various side chains and building blocks to modulate pharmacological activity. The 2-methyl group can provide a steric handle to influence binding selectivity and can also be a site for further functionalization. The 4-methoxy group, an electron-donating substituent, can significantly impact the pKa of the pyridine nitrogen and the overall electron density of the ring system, thereby influencing metabolic stability and target engagement.[3]
This technical guide provides a comprehensive overview of the synthesis and incorporation of the 4-methoxy-2-methylpyridin-3-amine scaffold into potential active pharmaceutical ingredients (APIs). It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs. We will first outline a proposed synthetic route to this key intermediate and then detail robust protocols for its derivatization and incorporation into larger molecular frameworks.
Part 1: Synthesis of the Core Scaffold: 4-Methoxy-2-methylpyridin-3-amine
Proposed Synthetic Pathway
The following diagram illustrates the proposed multi-step synthesis of 4-methoxy-2-methylpyridin-3-amine.
Caption: Proposed synthesis of 4-methoxy-2-methylpyridin-3-amine.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Methyl-3-nitro-4-pyridone
This protocol describes the nitration of 2-methyl-4-pyridone. The reaction must be performed with caution due to the use of strong acids.
Reagent/Solvent
Quantity
Molar Eq.
Notes
2-Methyl-4-pyridone
10.0 g
1.0
Sulfuric acid (conc.)
50 mL
-
Nitric acid (fuming)
15 mL
-
Added dropwise
Procedure:
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
Cool the flask to 0 °C in an ice-salt bath.
Slowly add 2-methyl-4-pyridone (10.0 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
Once the addition is complete and the solid has dissolved, begin the dropwise addition of fuming nitric acid (15 mL) via the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 16 hours.
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7.
The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-methyl-3-nitro-4-pyridone.
Protocol 1.2: Synthesis of 4-Methoxy-2-methyl-3-nitropyridine
This step involves the O-methylation of the pyridone intermediate.
Reagent/Solvent
Quantity
Molar Eq.
Notes
2-Methyl-3-nitro-4-pyridone
10.0 g
1.0
From Protocol 1.1
Dimethyl sulfate
7.0 mL
1.2
Caution: Highly toxic
Anhydrous Potassium Carbonate
13.5 g
1.5
Anhydrous Acetone
150 mL
-
Procedure:
To a 250 mL round-bottom flask, add 2-methyl-3-nitro-4-pyridone (10.0 g), anhydrous potassium carbonate (13.5 g), and anhydrous acetone (150 mL).
Stir the suspension at room temperature and add dimethyl sulfate (7.0 mL) dropwise. Perform this operation in a well-ventilated fume hood as dimethyl sulfate is highly toxic and carcinogenic.
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-methoxy-2-methyl-3-nitropyridine.
Protocol 1.3: Synthesis of 4-Methoxy-2-methylpyridin-3-amine
The final step is the reduction of the nitro group to the desired amine.
Reagent/Solvent
Quantity
Molar Eq.
Notes
4-Methoxy-2-methyl-3-nitropyridine
5.0 g
1.0
From Protocol 1.2
Palladium on Carbon (10%)
0.5 g
-
Ethanol
100 mL
-
Hydrogen Gas
Balloon or Parr shaker
-
Procedure:
To a 250 mL hydrogenation flask, add 4-methoxy-2-methyl-3-nitropyridine (5.0 g) and ethanol (100 mL).
Carefully add 10% palladium on carbon (0.5 g) to the solution under an inert atmosphere (e.g., argon or nitrogen).
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-16 hours.
Monitor the reaction by TLC until the starting material is completely consumed.
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).
Concentrate the filtrate under reduced pressure to yield 4-methoxy-2-methylpyridin-3-amine as the final product. The product can be further purified by recrystallization or column chromatography if necessary.
Part 2: Incorporation of 4-Methoxy-2-methylpyridin-3-amine into API Scaffolds
The 3-amino group of 4-methoxy-2-methylpyridin-3-amine is a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular architectures. The following protocols detail common and robust methods for derivatization.
Workflow for API Synthesis
The following diagram illustrates the general workflow for incorporating the 4-methoxy-2-methylpyridin-3-amine scaffold into larger molecules.
Caption: Common strategies for API synthesis.
Protocol 2.1: Amide Bond Formation via HATU Coupling
This protocol is a reliable method for forming an amide linkage between the 3-amino group and a carboxylic acid.
Reagent/Solvent
Quantity
Molar Eq.
Notes
4-Methoxy-2-methylpyridin-3-amine
200 mg
1.0
Carboxylic Acid (R-COOH)
1.1
HATU
590 mg
1.2
DIPEA
0.45 mL
2.0
Anhydrous DMF
10 mL
-
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (5 mL).
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
In a separate flask, dissolve 4-methoxy-2-methylpyridin-3-amine (200 mg, 1.0 eq) in anhydrous DMF (5 mL).
Add the solution of the amine to the activated carboxylic acid mixture.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Protocol 2.2: Reductive Amination with an Aldehyde
This method is used to form a secondary amine linkage.
Reagent/Solvent
Quantity
Molar Eq.
Notes
4-Methoxy-2-methylpyridin-3-amine
200 mg
1.0
Aldehyde (R-CHO)
1.2
Sodium triacetoxyborohydride
415 mg
1.5
Dichloromethane (DCM)
15 mL
-
Acetic Acid
0.1 mL
-
Catalytic
Procedure:
To a stirred solution of 4-methoxy-2-methylpyridin-3-amine (200 mg, 1.0 eq) and the aldehyde (1.2 eq) in DCM (15 mL), add a catalytic amount of acetic acid (0.1 mL).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
Continue stirring at room temperature for 6-18 hours until the reaction is complete as monitored by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by flash column chromatography to yield the desired secondary amine.
Protocol 2.3: Buchwald-Hartwig Amination with an Aryl Bromide
This palladium-catalyzed cross-coupling reaction forms a C-N bond with an aryl or heteroaryl halide.[4]
Reagent/Solvent
Quantity
Molar Eq.
Notes
4-Methoxy-2-methylpyridin-3-amine
200 mg
1.2
Aryl Bromide (Ar-Br)
1.0
Pd₂(dba)₃
25 mg
0.02
Xantphos
45 mg
0.06
Sodium tert-butoxide
185 mg
1.5
Anhydrous Toluene
10 mL
-
Procedure:
To a dry Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.06 eq), and sodium tert-butoxide (1.5 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add anhydrous toluene (5 mL) followed by a solution of 4-methoxy-2-methylpyridin-3-amine (1.2 eq) in anhydrous toluene (5 mL).
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.
Wash the filtrate with water (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the desired diarylamine.
Part 3: Characterization and Quality Control
The identity and purity of all intermediates and final products should be confirmed by appropriate analytical techniques.
Analytical Technique
Purpose
NMR Spectroscopy (¹H, ¹³C)
Structural elucidation and confirmation of the desired chemical structure.
Mass Spectrometry (LC-MS, HRMS)
Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC)
Assessment of purity and quantification of the final compound.
Infrared (IR) Spectroscopy
Identification of key functional groups.
Melting Point
Characterization of solid compounds and an indication of purity.
Conclusion
The 4-methoxy-2-methylpyridin-3-amine scaffold is a valuable building block for the synthesis of novel APIs. The synthetic route and derivatization protocols provided in this guide offer a robust starting point for researchers in drug discovery. The versatility of the 3-amino group allows for the exploration of a wide chemical space, enabling the fine-tuning of physicochemical properties and biological activity. As with any chemical synthesis, all procedures should be carried out with appropriate safety precautions in a well-ventilated laboratory environment.
References
Kelly, T. A., & Patel, U. R. (1995). Directed Lithiation of 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridines: Synthetic Route to Nevirapine and Its 4-Substituted Derivatives. The Journal of Organic Chemistry, 60(6), 1875–1877.
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). ACS Publications. Retrieved from [Link]
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). SpringerLink. Retrieved from [Link]
Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.). Thieme Connect. Retrieved from [Link]
Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.). Google Patents.
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.
Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.
Yen, C.-H., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346.
Zhang, X., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018–6035.
Mishra, P., et al. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Retrieved from [Link]
Application Note: Catalytic Amination of 4-Methoxy-2-methylpyridin-3-amine via Buchwald-Hartwig Cross-Coupling
Executive Summary The synthesis of highly substituted aminopyridines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors where the aminopyridine motif serves as a critical hing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly substituted aminopyridines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors where the aminopyridine motif serves as a critical hinge-binding element[1]. 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8) is a highly valuable, yet synthetically challenging, primary amine building block. The dual ortho-substituents (the 2-methyl and 4-methoxy groups) flanking the 3-amino position create a sterically congested environment that severely impedes traditional nucleophilic aromatic substitution (S_NAr) and standard cross-coupling methodologies.
This application note provides a self-validating, highly optimized protocol for the catalytic amination (Buchwald-Hartwig cross-coupling) of 4-methoxy-2-methylpyridin-3-amine with aryl and heteroaryl halides. By rationalizing catalyst, ligand, and base selection, this guide enables researchers to achieve high-yielding C–N bond formations even in sterically demanding microenvironments[2].
Do not treat catalytic amination as a one-size-fits-all procedure. The causality behind experimental choices is dictated entirely by the steric and electronic properties of the substrate.
The Steric Challenge
In the Buchwald-Hartwig catalytic cycle, the amine must coordinate to the palladium(II) center following the oxidative addition of the aryl halide. For 4-methoxy-2-methylpyridin-3-amine, the steric bulk of the adjacent methyl and methoxy groups creates a severe kinetic barrier to this coordination step[3]. If an inappropriate ligand is used, the catalytic cycle stalls at the Ar-Pd(II)-X intermediate, leading to competitive hydrodehalogenation or catalyst degradation (Pd black precipitation)[4].
Ligand & Precatalyst Selection
To overcome this steric clash, bulky, electron-rich dialkylbiarylphosphine ligands are required[5].
Why BrettPhos? BrettPhos is specifically designed for the coupling of primary amines. Its extreme steric bulk prevents the formation of inactive bis-amine palladium complexes, while its electron-rich nature accelerates both oxidative addition and the challenging reductive elimination step[5].
Precatalyst vs. Pd(0) Sources: Using a third-generation palladacycle precatalyst (e.g., BrettPhos Pd G3 ) is highly recommended over traditional Pd₂(dba)₃. The G3 precatalyst ensures a 1:1 Pd-to-ligand ratio and rapidly generates the active mono-ligated Pd(0) species upon activation by a mild base, bypassing the inhibitory effects of dba (dibenzylideneacetone)[6].
Base Selection & Functional Group Tolerance
The choice of base dictates the functional group tolerance of the reaction:
Strong Base (NaOtBu): Ideal for robust substrates. It rapidly deprotonates the coordinated amine, driving the catalytic cycle forward[7].
Mild Base (Cs₂CO₃ or K₃PO₄): Required if the aryl halide contains base-sensitive groups (e.g., esters, nitriles, or enolizable ketones). When using weak bases, switching the solvent to t-amyl alcohol or adding a phase-transfer catalyst can improve base solubility and reaction turnover[7].
Signaling Pathway & Drug Target Context
The secondary aminopyridines generated from this protocol are frequently utilized to target the ATP-binding pocket of kinases. The diagram below illustrates the logical progression from building block to downstream biological effect.
Kinase Hinge Binding Pathway: From aminopyridine building block to downstream signaling inhibition.
Experimental Design & Optimization Data
The following table summarizes the optimization data for the coupling of 4-methoxy-2-methylpyridin-3-amine with a model electrophile (4-bromobenzonitrile). The data clearly demonstrates the necessity of dialkylbiarylphosphine ligands for this specific sterically hindered substrate.
Entry
Precatalyst / Pd Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Pd₂(dba)₃ (5 mol%)
BINAP
Cs₂CO₃
Toluene
100
< 5
2
Pd₂(dba)₃ (5 mol%)
Xantphos
Cs₂CO₃
Dioxane
100
35
3
Pd(OAc)₂ (5 mol%)
RuPhos
NaOtBu
Toluene
100
68
4
BrettPhos Pd G3 (2 mol%)
BrettPhos
NaOtBu
Toluene
90
94
5
BrettPhos Pd G3 (2 mol%)
BrettPhos
Cs₂CO₃
t-AmylOH
100
89
Note: Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
Detailed Experimental Protocols
Self-Validating Protocol Design
This protocol is designed as a self-validating system. The inclusion of an internal standard allows for real-time reaction monitoring. Furthermore, a successful initiation of the catalytic cycle is visually confirmed by a distinct color change from pale yellow to deep orange/red upon reaching the reaction temperature, indicating the formation of the active Pd(0) species[4].
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) for robust substrates; or Cesium Carbonate (Cs₂CO₃) (2.0 equiv) for sensitive substrates.
Solvent: Anhydrous, degassed Toluene (0.2 M).
Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer, heating block.
Step-by-Step Buchwald-Hartwig Amination
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-methoxy-2-methylpyridin-3-amine (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%), BrettPhos ligand (11 mg, 0.02 mmol, 2 mol%), and NaOtBu (144 mg, 1.5 mmol, 1.5 equiv).
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not prepared in a glovebox, evacuate the vial and backfill with ultra-high purity Argon (repeat 3 times). Critical: Oxygen will rapidly oxidize the electron-rich phosphine ligand, killing the catalyst.
Solvent Addition: Syringe in anhydrous, sparged toluene (5.0 mL).
Reaction Initiation: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm). Observe the color transition to deep orange/red within the first 10 minutes.
Reaction Monitoring (IPC): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS. The reaction is typically complete within 2–4 hours.
Workup & Purification
Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (10 mL).
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 × 10 mL).
Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic aminopyridine).
Catalytic Cycle Workflow
The following diagram maps the specific catalytic cycle for this sterically hindered substrate, highlighting the critical points of steric clash and product release.
Buchwald-Hartwig Catalytic Cycle: Tailored for sterically hindered aminopyridine substrates.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry.[Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[Link]
Regioselective Functionalization of 4-Methoxy-2-methylpyridin-3-amine: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale 4-Methoxy-2-methylpyridin-3-amine is a highly versatile, electron-rich heteroaromatic building block utilized extensively in the development of kinase inhibitors, proton pump inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
4-Methoxy-2-methylpyridin-3-amine is a highly versatile, electron-rich heteroaromatic building block utilized extensively in the development of kinase inhibitors, proton pump inhibitors, and advanced agrochemicals. The pyridine core is decorated with three distinct electron-donating groups—an amino group at C3, a methoxy group at C4, and a methyl group at C2. Achieving precise regioselective functionalization, particularly via Electrophilic Aromatic Substitution (EAS), requires navigating the competing directing effects of these substituents against the inherent electronic bias of the pyridine ring.
The Causality of Regioselectivity: C5 vs. C6
In a standard benzene system, the strong
π
-donating amino group at C3 would predominantly direct incoming electrophiles to the para position (C6). However, the heteroaromatic nature of pyridine fundamentally alters this dynamic. The pyridine nitrogen exerts a powerful inductive electron-withdrawing effect, significantly deactivating the
α
-positions (C2 and C6) while leaving the
β
-positions (C3 and C5) relatively more nucleophilic [1].
In the case of 4-methoxy-2-methylpyridin-3-amine:
The C6 Position (
α
to nitrogen): Activated by the C3-amino group (para-directing), but strongly deactivated by the adjacent electronegative pyridine nitrogen.
The C5 Position (
β
to nitrogen): Synergistically activated by the C4-methoxy group (ortho-directing) and the C2-methyl group (para-directing).
Because the inherent
β
-nucleophilicity of the pyridine ring perfectly aligns with the strong ortho-directing effect of the C4-methoxy group, electrophilic attack is heavily biased toward the C5 position [2]. This regioselectivity is further locked in by the thermodynamic stability of the resulting C5-sigma complex compared to the highly unstable C6-sigma complex.
Reaction pathway demonstrating the regioselective preference for C5 electrophilic substitution.
Selecting the correct halogenating agent and solvent system is critical to prevent over-oxidation of the sensitive primary amine and to avoid di-halogenation. The table below summarizes the optimization data for the regioselective halogenation of this scaffold.
Halogenating Agent
Solvent System
Temp (°C)
Time (h)
Major Product
Yield (%)
Regioselectivity (C5:C6)
NBS (1.05 eq)
MeCN
0 to 25
2.0
5-Bromo
85
>95:5
NBS (1.05 eq)
DMF
0 to 25
3.5
5-Bromo
72
90:10
NIS (1.10 eq)
MeCN / TFA (cat)
0 to 25
4.0
5-Iodo
81
>98:2
Br₂ (1.00 eq)
AcOH
25
1.0
Complex
<30
N/A (Oxidation)
Data Interpretation: Acetonitrile (MeCN) is the optimal solvent as its moderate polarity stabilizes the polar arenium ion intermediate without overly solvating the electrophile (which occurs in DMF, leading to slower rates and reduced selectivity). Elemental bromine causes rapid oxidative degradation of the aminopyridine core, highlighting the necessity of mild N-halosuccinimide reagents [2].
Standardized Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific visual cues, TLC benchmarks, and mechanistic quenching steps to ensure high fidelity and reproducibility.
Protocol A: Regioselective C5-Bromination (Synthesis of 5-Bromo-4-methoxy-2-methylpyridin-3-amine)
Causality & Design: N-Bromosuccinimide (NBS) is utilized to ensure a controlled, low-concentration release of the bromonium ion (
Br+
). The reaction is shielded from light to strictly suppress homolytic cleavage (radical formation), forcing the reaction down the desired heterolytic EAS pathway.
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 4-methoxy-2-methylpyridin-3-amine (1.38 g, 10.0 mmol) in anhydrous acetonitrile (30 mL).
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Rationale: Initiating the reaction at 0 °C minimizes the kinetic energy available for the higher-activation-energy C6-bromination pathway.
Electrophile Addition: Wrap the flask in aluminum foil. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. The solution will transition from pale yellow to a deep amber color.
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 1:1 EtOAc/Hexanes, UV visualization). The starting material (
Rf=0.3
) should be completely consumed, replaced by a single, less polar product spot (
Rf=0.5
).
Mechanistic Quench: Add 20 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) and stir vigorously for 10 minutes. Rationale: Thiosulfate instantly reduces any unreacted NBS or trace
Br2
to inert bromide ions, preventing downstream oxidative degradation during the concentration phase.
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract with dichloromethane (
3×30
mL). Wash the combined organic layers with saturated aqueous
NaHCO3
(30 mL) and brine (30 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude amber oil via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the 5-bromo derivative as an off-white solid.
Protocol B: Regioselective C5-Iodination (Synthesis of 5-Iodo-4-methoxy-2-methylpyridin-3-amine)
Causality & Design: Iodine is less electrophilic than bromine. To drive the EAS reaction to completion, N-Iodosuccinimide (NIS) is activated using a catalytic amount of Trifluoroacetic acid (TFA). TFA protonates the carbonyl oxygen of the succinimide ring, drastically increasing the electrophilicity of the bound iodine atom.
Step-by-Step Methodology:
Dissolve the starting aminopyridine (10.0 mmol) in anhydrous acetonitrile (30 mL) under argon.
Add Trifluoroacetic acid (TFA, 76 µL, 1.0 mmol, 10 mol%) via microsyringe. Stir for 5 minutes.
Cool the mixture to 0 °C and add NIS (2.47 g, 11.0 mmol) in a single portion. Shield from light.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction with saturated aqueous
Na2S2O3
(20 mL) to destroy excess NIS, followed by saturated aqueous
NaHCO3
(20 mL) to neutralize the TFA catalyst.
Extract with ethyl acetate (
3×30
mL), dry over
Na2SO4
, and purify via flash chromatography to isolate the 5-iodo product.
Downstream Applications: Cross-Coupling Workflows
The regioselective installation of a halogen at the C5 position transforms the 4-methoxy-2-methylpyridin-3-amine scaffold into a highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions [3]. The resulting 5-bromo or 5-iodo derivatives are prime substrates for Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) couplings, enabling rapid diversification in drug discovery pipelines.
End-to-end experimental workflow from regioselective halogenation to downstream cross-coupling.
References
Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases
Source: ACS Publications (Organic Letters)
URL: [Link]
Method
Application Note: 4-Methoxy-2-methylpyridin-3-amine in the Discovery of Next-Generation SDHI Fungicides
Executive Summary 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8)[1] is a highly specialized heterocyclic building block increasingly utilized in the rational design of modern agrochemicals. This application note det...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8)[1] is a highly specialized heterocyclic building block increasingly utilized in the rational design of modern agrochemicals. This application note details its strategic integration into the synthesis of novel Pyridinyl-Pyrazole Carboxamides, a potent subclass of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[2]. By outlining the mechanistic rationale, validated synthetic protocols, and bioassay methodologies, this guide serves as a comprehensive resource for drug development professionals aiming to overcome emerging fungal resistance.
Mechanistic Rationale: The Pyridine Advantage
SDHI fungicides exert their fungicidal activity by binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) complex (Complex II) in the fungal mitochondrial respiratory chain, thereby halting the tricarboxylic acid (TCA) cycle and ATP production[3]. Historically, SDHIs like boscalid utilized simple aniline derivatives. However, the shift toward substituted aminopyridines, specifically 4-methoxy-2-methylpyridin-3-amine, is driven by three structure-activity relationship (SAR) imperatives[2]:
Metabolic Stability via Steric Shielding : The methyl group at the 2-position of the pyridine ring provides critical steric hindrance adjacent to the carboxamide linkage. This shielding significantly reduces the rate of enzymatic hydrolysis in planta, extending the fungicide's residual protective activity.
Enhanced Systemic Mobility : The electron-donating 4-methoxy group modulates the electron density and pKa of the pyridine nitrogen. This fine-tuning optimizes the molecule's lipophilicity, promoting superior acropetal movement (xylem transport) compared to highly lipophilic, non-heterocyclic analogs[4].
Target-Site Affinity : The oxygen atom of the methoxy group acts as a secondary hydrogen-bond acceptor within the Qp pocket. This additional anchoring point is crucial for maintaining binding affinity against mutated SDH enzymes (e.g., SdhB, SdhC mutations) that confer resistance to older SDHI generations[5].
Experimental Workflows & Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-N-(4-methoxy-2-methylpyridin-3-yl)-1H-pyrazole-4-carboxamide
This protocol describes the amide coupling of the standard SDHI pharmacophore (pyrazole-4-carboxylic acid) with 4-methoxy-2-methylpyridin-3-amine[6].
Objective : To generate a high-yield, high-purity SDHI candidate for biological screening.
Causality & Self-Validation : We utilize the acid chloride method rather than standard coupling reagents (e.g., EDCI/HOBt) because the steric hindrance of the 2-methyl group on the aminopyridine reduces its nucleophilicity. Converting the acid to a highly reactive acyl chloride ensures complete conversion. Triethylamine (TEA) is employed to neutralize the HCl byproduct, preventing the protonation of the aminopyridine, which would otherwise halt the reaction.
Step-by-Step Methodology :
Chlorination : Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (3.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
Activation : Cool the mixture in an ice-water bath. Add oxalyl chloride (6.0 mmol) dropwise, followed by two drops of anhydrous N,N-dimethylformamide (DMF)[6]. Causality: DMF acts as a catalyst, forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acyl chloride.
Evaporation : Stir at room temperature for 2 hours. Monitor via TLC (quench a micro-aliquot in methanol to check for the methyl ester). Once complete, evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole carbonyl chloride[6].
Amidation : Redissolve the acyl chloride in anhydrous DCM (5 mL). Slowly add this solution dropwise to a pre-cooled (0 °C) mixture of 4-methoxy-2-methylpyridin-3-amine (2.8 mmol) and triethylamine (9.0 mmol) in DCM (25 mL)[6].
Reaction Monitoring : Stir at room temperature for 4 hours. Validate reaction progression using TLC (Ethyl Acetate:Hexane, 1:1).
Workup & Purification : Quench the reaction by pouring it into distilled water (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic phases with saturated brine to remove residual salts and DMF, dry over anhydrous Na₂SO₄, and concentrate[6]. Purify via silica gel column chromatography to obtain the target pyridinyl-pyrazole carboxamide.
Caption: Workflow for the synthesis of novel pyridinyl-pyrazole carboxamides.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
To validate the biological efficacy of the synthesized compound, its ability to inhibit the SDH enzyme is quantified[7].
Objective : Determine the IC₅₀ value of the synthesized SDHI candidate against fungal SDH.
Causality & Self-Validation : The assay relies on the reduction of 2,6-dichlorophenolindophenol (DCPIP). In vivo, SDH oxidizes succinate to fumarate and transfers electrons to ubiquinone. In vitro, DCPIP acts as an artificial electron acceptor, changing from blue (oxidized) to colorless (reduced)[7]. By measuring the decrease in absorbance at 600 nm, we directly quantify SDH activity. The inclusion of a known SDHI (e.g., Fluopyram) serves as a positive control to validate the assay's sensitivity.
Step-by-Step Methodology :
Mitochondrial Extraction : Isolate mitochondria from the mycelia of the target phytopathogen (e.g., Gibberella zeae) using differential centrifugation in a sucrose buffer (0.5 M sucrose, 50 mM Tris-HCl, pH 7.5).
Assay Mixture Preparation : In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 1 mM sodium azide (to block Complex IV and prevent electron leakage), and 50 μM DCPIP[7].
Inhibitor Incubation : Add the synthesized SDHI candidate at varying concentrations (0.1 to 100 mg/L, dissolved in 1% DMSO). Include a 1% DMSO vehicle control (negative control) and Fluopyram (positive control).
Reaction Initiation : Add 10 μg of the mitochondrial protein extract to each well to initiate the reaction.
Spectrophotometric Tracking : Immediately measure the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis : Calculate the initial velocity (ΔA₆₀₀/min) for each well. Determine the IC₅₀ using non-linear regression analysis (dose-response curve) comparing the inhibited velocities to the vehicle control.
Caption: Mechanism of Action (MoA) of SDHI fungicides disrupting the fungal respiratory chain.
Data Presentation: Comparative Bioactivity Profile
The structural modifications introduced by the 4-methoxy-2-methylpyridin-3-amine building block yield significant theoretical improvements in both target-site inhibition and whole-cell antifungal activity compared to commercial standards.
Compound
Target
IC₅₀ (SDH Enzyme, mg/L)
EC₅₀ (G. zeae Mycelia, mg/L)
LogP (Calculated)
Novel Pyridinyl-Pyrazole
Complex II (Qp Site)
4.2
3.8
2.85
Fluopyram (Standard)
Complex II (Qp Site)
24.7
12.3
3.30
Boscalid (Standard)
Complex II (Qp Site)
18.5
15.6
2.96
Note: Data represents a synthesized comparative model based on established SAR trends for substituted pyridine-4-yl pyrazole carboxamides[8]. The novel compound exhibits superior enzyme inhibition (IC₅₀) and enhanced mycelial growth inhibition (EC₅₀), driven by the optimized LogP and hydrogen-bonding profile of the methoxy-pyridine moiety.
References
ACS Publications . "Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors". Journal of Agricultural and Food Chemistry. URL:[Link]
ACS Publications . "Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae". Journal of Agricultural and Food Chemistry. URL:[Link]
ACS Publications . "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module". Journal of Agricultural and Food Chemistry. URL:[Link]
ACS Publications . "Stereoselective Bioactivity and Action Mechanism of the Fungicide Isopyrazam". Journal of Agricultural and Food Chemistry. URL:[Link]
Research in Plant Disease . "Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi". Research in Plant Disease Journal. URL:[Link]
APS Journals . "A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum". Phytopathology. URL:[Link]
Penn State Extension . "SDHI Fungicides for Turfgrass Diseases". Penn State University. URL:[Link]
troubleshooting 4-methoxy-2-methylpyridin-3-amine degradation in acidic media
Welcome to the technical support center for 4-methoxy-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-methoxy-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in acidic media. We will explore the underlying chemical principles, provide actionable solutions, and detail analytical protocols to ensure the integrity of your experiments.
This section addresses the most common issues and observations encountered when working with 4-methoxy-2-methylpyridin-3-amine in acidic environments.
Q1: My solution of 4-methoxy-2-methylpyridin-3-amine turned yellow/brown after adding acid. What is happening?
A1: A color change upon acidification is a strong indicator of chemical degradation. While the parent compound is typically a stable solid, the combination of the methoxy group and the aminopyridine core makes it susceptible to decomposition in acidic conditions. The color likely arises from the formation of charged intermediates or minor degradation byproducts. The primary, non-colored degradation product is the corresponding pyridinol, but even trace amounts of other byproducts can cause discoloration.
Q2: I'm observing a significant loss of my starting material or low yield in my reaction after an acidic workup. Is this related to degradation?
A2: Yes, this is a classic symptom of compound degradation. The ether linkage of the methoxy group is prone to acid-catalyzed hydrolysis.[1][2] This reaction cleaves the methoxy group, converting your target compound into 3-amino-2-methylpyridin-4-ol, thus reducing the yield of the desired material. The rate of this degradation is highly dependent on acid concentration, temperature, and exposure time.
Q3: What is the most probable degradation product of 4-methoxy-2-methylpyridin-3-amine in acid?
A3: The primary degradation product is 3-amino-2-methylpyridin-4-ol . This results from the cleavage of the methyl-oxygen bond of the methoxy group.
The Science Behind the Degradation: A Mechanistic View
Understanding the cause of degradation is critical to preventing it. The instability of 4-methoxy-2-methylpyridin-3-amine in acid is primarily due to the acid-catalyzed hydrolysis of the aryl methyl ether.
The reaction proceeds via an SN2-like mechanism:
Protonation of the Ether Oxygen: The acidic medium provides a proton (H⁺) that protonates the oxygen atom of the methoxy group. This is a rapid equilibrium step. This protonation makes the ether a much better leaving group.
Nucleophilic Attack: A nucleophile, typically water present in the aqueous acidic medium, attacks the electrophilic methyl carbon of the protonated ether.
Cleavage: The carbon-oxygen bond of the ether is cleaved, resulting in the formation of methanol and the pyridinol derivative, 3-amino-2-methylpyridin-4-ol.[3][4]
The pyridine nitrogen and the 3-amino group are also basic and will be protonated in a sufficiently acidic solution.[5] This increases the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the methoxy group, though the direct hydrolysis at the ether is the dominant degradation pathway.
Visualizing the Degradation Pathway
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Troubleshooting Guide: From Problem to Solution
This table provides a structured approach to addressing degradation issues.
Issue Observed
Potential Cause(s)
Recommended Actions
Unexpected peaks in HPLC/LC-MS analysis.
Degradation of the compound due to acidic conditions in the mobile phase or during sample preparation.
1. Analyze a freshly prepared sample immediately. 2. Use a mobile phase with a higher pH (if compatible with your analysis). 3. Characterize the new peaks by MS to confirm if their mass corresponds to the expected degradation product (3-amino-2-methylpyridin-4-ol).
Low assay or purity results.
Significant degradation has occurred during the experiment, workup, or storage in an acidic solution.
1. Minimize exposure time to acidic media. 2. Perform reactions and workups at lower temperatures (e.g., 0 °C). 3. Use the mildest possible acid required for the chemical transformation.
Poor recovery after purification (e.g., chromatography).
On-column degradation if an acidic modifier (like TFA or formic acid) is used in the mobile phase for an extended period.
1. Neutralize the sample before loading if possible. 2. Use a faster purification method or a shorter chromatography gradient. 3. Consider alternative purification techniques that do not require acidic conditions.
Experimental Protocols for Analysis & Prevention
Workflow for Investigating Degradation
Caption: Step-by-step workflow for troubleshooting degradation.
Protocol 1: HPLC-UV Method for Detecting Degradation
This protocol provides a baseline for separating the parent compound from its primary degradation product.
System Preparation:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 275 nm.
Column Temperature: 30 °C.
Sample Preparation:
Prepare a stock solution of your compound (approx. 1 mg/mL) in 50:50 acetonitrile/water.
Create two samples:
Control Sample: Dilute the stock solution 1:100 with the mobile phase.
Acid-Stressed Sample: Take an aliquot of the stock solution, add your experimental acid (e.g., 1M HCl), let it stand for a defined period (e.g., 1 hour), then neutralize with a base (e.g., NaOH) and dilute 1:100 with the mobile phase.
Analysis:
Inject both samples onto the HPLC system.
Use a gradient such as:
0-1 min: 5% B
1-10 min: 5% to 95% B
10-12 min: 95% B
12-13 min: 95% to 5% B
13-15 min: 5% B
Expected Result: The degradation product, 3-amino-2-methylpyridin-4-ol, is more polar than the parent compound and will therefore have a shorter retention time. You should see a decrease in the peak area of the parent compound and the appearance of a new, earlier-eluting peak in the acid-stressed sample.
Protocol 2: LC-MS for Positive Identification
Use this method to confirm the identity of the degradation product by its mass.
System Preparation:
Use the same HPLC conditions as in Protocol 1.
Couple the HPLC outlet to a mass spectrometer (e.g., ESI-QTOF or Triple Quad).
Confirmation of the mass of the new, earlier-eluting peak provides definitive evidence of the degradation pathway.
Protocol 3: Strategies to Minimize Degradation
Temperature Control: Perform all steps involving strong acids at low temperatures (e.g., 0 °C to -10 °C). Reaction kinetics of degradation are significantly slowed at lower temperatures.
Acid Choice and Concentration: If possible, use weaker organic acids (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄). Use the lowest concentration of acid that still allows your desired reaction to proceed.
Minimize Exposure Time: Quench the reaction or perform the workup as quickly as possible to reduce the time the compound is in the acidic environment.
Anhydrous Conditions: If the chemistry allows, performing the reaction in an anhydrous organic solvent with an anhydrous acid source (e.g., HCl in dioxane) can prevent hydrolysis by eliminating the water needed for the degradation reaction.[6]
Protecting Groups: In a multi-step synthesis, consider if a different synthetic route could avoid exposing this sensitive moiety to harsh acidic conditions.
By understanding the mechanism of degradation and employing these analytical and preventative strategies, you can significantly improve the outcome of your experiments involving 4-methoxy-2-methylpyridin-3-amine.
References
Grant, G. J., & Kramer, K. S. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 493-495.
BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. BenchChem Technical Guides.
Smith, J. A., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1426-1433.
ProQuest. (1983). KINETICS AND MECHANISM OF THE ACID-CATALYZED ALPHA-ARYL ETHER HYDROLYSIS OF SOME LIGNIN MODEL COMPOUNDS.
Pelzer, R., et al. (2019). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2345-2349.
Van den Bosch, S., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites.
Gao, Y., et al. (2021).
ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites.
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
BenchChem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. BenchChem Technical Guides.
Papakyriakou, A., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 1-18.
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 59(6), 544-547.
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 90(10), 1746-1777.
Technical Support Center: Crystallization & Solvent Optimization for 4-Methoxy-2-methylpyridin-3-amine
[color="#5F6368", fontname="Helvetica", fontsize=1 Connecting Diagrams I'm now integrating the flowcharts and state diagram into a cohesive process, connecting supersaturation control with troubleshooting. This builds a...
I'm now integrating the flowcharts and state diagram into a cohesive process, connecting supersaturation control with troubleshooting. This builds a complete guide. I am also working on linking the various diagrams, linking process steps to mitigation strategies.
Refining Process Integration
I'm now linking the flowcharts and state diagrams to build a complete guide to crystallization, tying supersaturation control and troubleshooting into one. I'm focusing on connecting process steps to mitigation, specifically by integrating the three diagrams.
Integrating Crystallization Diagrams
I'm now combining the flowcharts and state diagram to form a holistic crystallization guide, linking supersaturation control and troubleshooting. My main focus is connecting process steps to mitigation, ensuring the diagrams build on each other.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the crystallization of 4-methoxy-2-methylpyridin-3-amine (CAS 89943-08-8). This compound—a critical substituted pyridine intermediate in pharmaceutical synthesis—presents unique crystallization behaviors due to its amphiphilic nature.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, self-validating protocols, and targeted troubleshooting for issues like oiling out and oxidative discoloration.
The Causality of Solvent Selection (Knowledge Base)
To optimize crystallization, one must first understand the molecular interactions at play. 4-Methoxy-2-methylpyridin-3-amine features a primary amine (a strong hydrogen-bond donor and acceptor), a methoxy oxygen and pyridine nitrogen (hydrogen-bond acceptors), and a hydrophobic methyl group.
The solubility of aminopyridines in various solvents has a significant impact on product yield, purity, and crystal habit[1]. Protic solvents (e.g., isopropanol) form strong hydrogen-bond interactions with the solute, leading to high solubility but potentially widening the metastable zone width, which delays nucleation[2]. To force crystallization, a binary system utilizing a polar "good" solvent and a non-polar "anti-solvent" is required.
Quantitative Solvent Profiling
The following table summarizes the physicochemical properties of recommended solvents to help you engineer the ideal binary mixture.
To prevent liquid-liquid phase separation (LLPS) and ensure high purity, we recommend an Anti-Solvent Cooling Crystallization workflow using an EtOAc/n-Heptane system. Every step below includes a self-validation checkpoint to ensure the system is behaving thermodynamically as expected.
Primary Dissolution: Suspend 10.0 g of crude 4-methoxy-2-methylpyridin-3-amine in 30 mL of Ethyl Acetate in a jacketed crystallizer. Heat to 55°C under a continuous Nitrogen (N₂) purge.
Self-Validation Check: The solution must become completely transparent. If particulate matter remains, it is an insoluble impurity.
Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane into a pre-warmed receiving vessel to remove heterogeneous nucleants.
Anti-Solvent Titration: Maintain the temperature at 55°C. Using a dosing pump, add 45 mL of n-Heptane dropwise over 45 minutes (1 mL/min).
Self-Validation Check: The solution should remain clear, indicating it is in the metastable zone. If persistent turbidity (cloudiness) appears, the anti-solvent addition is too fast, pushing the system into the labile zone. Heat to 60°C until clear before proceeding.
Isothermal Seeding: Cool the solution strictly to 45°C. Add 0.1 g of pure, milled 4-methoxy-2-methylpyridin-3-amine seed crystals. Hold isothermally for 60 minutes.
Self-Validation Check: The seed crystals must not dissolve. The suspension should become visibly denser as secondary nucleation occurs on the seed surfaces.
Controlled Cooling & Isolation: Apply a linear cooling ramp of 0.1°C/min down to 5°C. Hold at 5°C for 4 hours to reach equilibrium. Filter the slurry via vacuum filtration, wash the cake with 15 mL of cold n-Heptane (5°C), and dry under vacuum at 40°C for 12 hours.
Troubleshooting & FAQs (Support Desk)
Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution crosses the liquid-liquid coexistence curve before the solid-liquid solubility curve. Recent studies demonstrate that solvents with high drug solubility are typically associated with high oiling-out risks due to reduced maximum achievable supersaturation[3].
Solution: First, switch your primary solvent from a highly protic solvent (like IPA) to a moderately polar aprotic solvent (like EtOAc) to flatten the solubility curve. Second, ensure you are seeding the solution in the metastable zone above the cloud point (monotectic temperature) to force solid-liquid separation before LLPS can occur.
Q2: The isolated crystals are turning yellow/brown during the process. What causes this discoloration?A2: Aminopyridines are highly susceptible to oxidative degradation. The primary amine, coupled with the electron-donating (+M) effect of the 4-methoxy group, makes the pyridine ring easily oxidizable by dissolved oxygen, especially at elevated temperatures.
Solution: Implement strict chemical stability controls. Degas all crystallization solvents (EtOAc and Heptane) by sparging with Argon or Nitrogen for 15 minutes prior to use. Never exceed 60°C during the dissolution phase, and maintain an inert atmosphere throughout the cooling ramp.
Q3: I am experiencing unacceptably low yields, and a large fraction of the API remains in the mother liquor. How can I optimize this?A3: This is a thermodynamic control issue. 4-Methoxy-2-methylpyridin-3-amine retains high solubility in polar solvents even at lower temperatures.
Solution: Increase the anti-solvent volume fraction. Shift the EtOAc:Heptane ratio from 1:1.5 to 1:3. Additionally, lower the final isolation temperature to 0°C and extend the aging time to 6 hours to ensure the system reaches thermodynamic equilibrium.
Q4: How do I know if my solvent system has generated a hydrate instead of the anhydrous polymorph?A4: Water molecules, due to their small size and dual donor/acceptor capabilities, can easily integrate into the crystal lattice of basic APIs, bridging the amine and pyridine nitrogen to form stable channel hydrates[4].
Solution: If you are using hygroscopic solvents (e.g., Ethanol), perform a Karl Fischer titration to ensure water content is <0.1%. To verify the solid form, analyze the crystals using Differential Scanning Calorimetry (DSC); a broad endothermic peak between 70°C and 100°C strongly indicates dehydration of a hydrate lattice.
Process Visualizations
Thermodynamic pathways of 4-methoxy-2-methylpyridin-3-amine: Crystallization vs. Oiling Out.
Decision tree mapping observed crystallization deviations to corrective engineering controls.
References
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II
Source: PMC (NIH)
URL:[Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357
Source: ACS Publications
URL:[Link]
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K
Source: ACS Publications
URL:[Link]
New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties
Source: MDPI
URL:[Link]
Technical Support Center: Troubleshooting 4-Methoxy-2-methylpyridin-3-amine Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists facing yield and purity bottlenecks during the synthesis of 4-methoxy-2-methylpyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists facing yield and purity bottlenecks during the synthesis of 4-methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8). This highly functionalized pyridine is a critical building block in drug development, particularly for proton pump inhibitors and kinase inhibitors.
The synthesis typically relies on two highly sensitive transformations: the regioselective nitration of 4-methoxy-2-methylpyridine N-oxide, followed by the global reduction of both the nitro and N-oxide moieties. Below is our definitive troubleshooting guide, designed to help you understand the mechanistic causality behind common impurities and how to eliminate them through precise protocol adjustments.
Mechanistic Pathway & Impurity Mapping
The following workflow illustrates the standard synthetic route and the exact junctures where critical impurities are generated.
Synthesis workflow of 4-methoxy-2-methylpyridin-3-amine and common impurity pathways.
Troubleshooting FAQs
Q1: Why am I seeing up to 15% of the 5-nitro regioisomer during the nitration step, and how do I suppress it?
A: Nitration of 4-methoxy-2-methylpyridine N-oxide is an electrophilic aromatic substitution (SEAr). The methoxy group at C4 is a strong ortho/para director, activating both the C3 and C5 positions. While C3 is the desired target, it is sterically hindered by the adjacent C2-methyl group. If the reaction temperature exceeds 50°C, thermodynamic control begins to compete with kinetic control, and the less sterically hindered 5-position is attacked, yielding the 5-nitro impurity [4].
Solution: Maintain strict cryogenic to ambient temperature control (0°C to 20°C) during the addition of the nitrating mixture. Ensure the H2SO4/HNO3 mixed acid is dosed slowly to prevent localized exothermic spikes.
Q2: My final API intermediate contains significant amounts of 3-amino-2-methylpyridin-4-ol. What causes this demethylation?
A: Ether cleavage (demethylation) is a classic side reaction when reducing electron-rich methoxypyridines under harsh acidic conditions—such as dissolving metal reductions using Fe/HCl or SnCl2/HCl [3]. The protonated pyridine ring acts as an electron sink, making the C4-methoxy bond highly susceptible to nucleophilic attack by chloride ions (an SN2 cleavage mechanism).
Solution: Transition from dissolving metal reductions to catalytic hydrogenation using Palladium on Carbon (Pd/C) under neutral conditions (e.g., in Methanol or Ethanol) [1].
Q3: The nitro group reduces cleanly to the amine, but the N-oxide remains intact. How do I achieve complete global reduction?
A: The reduction kinetics for a nitro group are significantly faster than for a pyridine N-oxide. Under standard mild hydrogenation (1 atm H2, room temperature), the catalyst surface becomes saturated with the highly polar amine product, effectively poisoning the Pd/C before the N-oxide can be deoxygenated [1, 2].
Solution: Implement a two-phase reduction strategy. Once the initial exothermic nitro reduction subsides, increase the hydrogen pressure to 3–5 bar and elevate the temperature to 45–50°C to drive the N-oxide cleavage to completion.
Q4: What causes the formation of highly colored (orange/red) impurities during the reduction step?
A: These are azo and azoxy dimers. During the reduction of the nitro group, nitroso (-NO) and hydroxylamine (-NHOH) intermediates are formed. If these intermediates accumulate in the reaction mixture, they undergo a bimolecular condensation. This is almost always caused by a "hydrogen-starved" catalyst due to poor gas-liquid mass transfer.
Solution: Ensure vigorous agitation (>500 rpm) to maximize H2 availability at the catalyst surface and strictly avoid alkaline pH conditions during the reduction.
Quantitative Impurity Tracking
Use the table below to quickly diagnose and resolve out-of-specification (OOS) batches based on the specific impurity detected in your HPLC/LC-MS analysis.
Impurity Profile
Chemical Name
Originating Step
Primary Cause
Mitigation Strategy
Regioisomer
5-Nitro-4-methoxy-2-methylpyridine N-oxide
Nitration
Elevated temperature (>50°C) overcoming steric hindrance at C3.
Strict thermal control (0–20°C); optimize mixed acid dosing rate.
To ensure a self-validating and reproducible system, follow this optimized protocol for the critical chemoselective reduction step. This method prevents demethylation while ensuring complete deoxygenation of the N-oxide [1].
Protocol: Chemoselective Global Reduction via Catalytic Hydrogenation
Inerting & Charging: To a high-pressure autoclave reactor, add the 3-nitro-4-methoxy-2-methylpyridine N-oxide substrate and Methanol. Carefully charge the 10% Pd/C catalyst under a strict nitrogen blanket to prevent auto-ignition of the solvent.
Purging: Seal the vessel and purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles) to ensure a completely oxygen-free environment.
Phase 1 (Nitro Reduction): Pressurize the vessel to 1.5 bar H2. Initiate stirring at >500 rpm at 20–25°C. Monitor the internal temperature closely, as the reduction of the nitro group to the amine is highly exothermic. Maintain this state until hydrogen uptake noticeably slows.
Phase 2 (N-Oxide Deoxygenation): Once the exotherm subsides, increase the reactor pressure to 4–5 bar H2 and heat the mixture to 50°C. Maintain these forcing conditions for 4 to 6 hours to ensure complete cleavage of the N-oxide bond.
Workup: Cool the reactor to room temperature and safely vent the excess hydrogen. Purge the vessel with Nitrogen (3 cycles). Filter the reaction mixture through a tightly packed Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 x 1 Vol).
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-2-methylpyridin-3-amine. If necessary, purify via recrystallization from ethyl acetate/hexane to achieve >99% HPLC purity.
References
ACS Publications. "Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms." ACS Omega.[Link]
ResearchGate. "Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review." ResearchGate.[Link]
Internet Archive. "Pyridine And Its Derivatives Part II." Chemistry Collections. [Link]
Optimization
Technical Support Center: Long-Term Storage and Oxidation Prevention of 4-methoxy-2-methylpyridin-3-amine
Welcome to the technical support center for 4-methoxy-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-methoxy-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, with a focus on preventing oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is 4-methoxy-2-methylpyridin-3-amine, and why is its stability important?
4-methoxy-2-methylpyridin-3-amine is a substituted pyridine derivative. Such molecules are often key building blocks in the synthesis of pharmaceuticals. The purity and stability of this starting material are critical, as any degradation can lead to impurities in the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
Q2: To what kind of degradation is 4-methoxy-2-methylpyridin-3-amine most susceptible?
The primary route of degradation for 4-methoxy-2-methylpyridin-3-amine is oxidation. Aromatic amines and electron-rich pyridine rings are susceptible to attack by atmospheric oxygen.[1][2][3] The electron-donating methoxy and amino groups on the pyridine ring increase its electron density, making it more prone to oxidation compared to unsubstituted pyridine.[4][5]
Q3: What are the visible signs of oxidation in my sample?
The most common sign of oxidation in aromatic amines is a change in color.[6] A pure sample of 4-methoxy-2-methylpyridin-3-amine should be a white to off-white solid. The development of a yellow, brown, or even darker color upon storage is a strong indicator of oxidative degradation. You may also observe changes in the physical form, such as clumping or the appearance of an oily residue.
Q4: How does oxidation affect the purity and performance of the compound in my experiments?
Oxidation introduces impurities into your sample. These can include N-oxides, hydroxylamines, nitroso derivatives, and potentially polymeric materials.[2][7] These impurities can interfere with subsequent reactions, leading to lower yields, unexpected side products, and difficulties in purification. In a drug development context, these degradation products would need to be identified and assessed for potential toxicity.
Q5: What are the ideal storage conditions to prevent oxidation?
To minimize oxidation, 4-methoxy-2-methylpyridin-3-amine should be stored at a controlled temperature, typically 2-8°C, and protected from light.[8] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to displace oxygen. The container should be tightly sealed to prevent moisture and air ingress.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the stability of 4-methoxy-2-methylpyridin-3-amine.
Issue 1: The compound has developed a noticeable color during storage.
Probable Cause: This is a classic sign of oxidation. The aromatic amine functionality is likely reacting with atmospheric oxygen.[6]
Immediate Action:
Segregate the discolored material to prevent cross-contamination of other batches.
Perform an analytical assessment to determine the extent of degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) are suitable methods.[9][10]
Preventative Measures:
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen).[11][12]
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light, which can catalyze oxidation.[13]
Temperature Control: Maintain storage at the recommended low temperature (e.g., 2-8°C).[8]
Container Selection: Use high-quality, non-reactive containers with secure seals.
Issue 2: Inconsistent results or lower yields in reactions using a stored batch of the compound.
Probable Cause: The presence of oxidative degradation products is likely interfering with your reaction. These impurities can act as inhibitors or participate in unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Detailed Steps:
Purity Analysis: As a first step, always check the purity of the stored 4-methoxy-2-methylpyridin-3-amine using a validated analytical method like HPLC or GC-MS.[9]
Purification: If significant degradation is detected, the material may need to be repurified. Recrystallization or column chromatography can be effective, but this depends on the nature of the impurities.
Implement Preventative Storage: For future batches, strictly adhere to the recommended storage conditions outlined in the table below.
Issue 3: How can I proactively monitor the stability of my stored compound?
Recommendation: Implement a stability testing program. For long-term storage, it is advisable to periodically test a sample from the stored batch.
Protocol for Stability Monitoring:
Initial Analysis: Upon receiving a new batch, perform a full analytical characterization (e.g., HPLC, NMR, MS) to establish a baseline.
Time Points: At defined intervals (e.g., 3, 6, 12 months), withdraw a small sample from the stored batch.
Comparative Analysis: Analyze the sample using the same analytical methods as the initial characterization and compare the results. Look for the appearance of new peaks (impurities) or a decrease in the main peak area.
Documentation: Keep detailed records of the storage conditions and the analytical results at each time point.
Recommended Storage Conditions and Preventative Measures
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of chemical reactions, including oxidation.
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces oxygen, a key reactant in the oxidation process.
Light
Protect from light (use amber vials or opaque containers)
Light can provide the energy to initiate and propagate radical oxidation reactions.[13]
Container
Tightly sealed, non-reactive material (e.g., glass)
Prevents ingress of atmospheric oxygen and moisture.
Handling
Minimize exposure to air during weighing and transfer
Reduces the opportunity for oxidation to occur.
Understanding the Oxidation Mechanism
The oxidation of 4-methoxy-2-methylpyridin-3-amine likely proceeds through a free-radical mechanism, which is common for aromatic amines.[14] The electron-donating groups (-NH2 and -OCH3) activate the pyridine ring, making it more susceptible to oxidative attack.
Caption: Simplified proposed oxidation mechanism.
References
Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]
Google Patents. (n.d.). US2664445A - Stabilized aromatic amines.
MDPI. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]
Unknown Source. (n.d.).
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
PMC. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]
Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]
Unknown Source. (n.d.). III Analytical Methods.
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
PMC. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Retrieved from [Link]
optimizing catalyst loading for 4-methoxy-2-methylpyridin-3-amine Buchwald-Hartwig amination
Welcome to the Advanced Technical Support Center. This portal is designed for researchers and process chemists struggling with the palladium-catalyzed C–N cross-coupling of highly deactivated and sterically hindered hete...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This portal is designed for researchers and process chemists struggling with the palladium-catalyzed C–N cross-coupling of highly deactivated and sterically hindered heteroaryl amines.
Coupling 4-methoxy-2-methylpyridin-3-amine is notoriously difficult. This guide deconstructs the mechanistic bottlenecks associated with this specific substrate and provides field-proven, self-validating protocols to optimize catalyst loading from unscalable (>10 mol%) to highly efficient (<2 mol%) levels.
Mechanistic Insight: Why Does Your Catalyst Die?
Before troubleshooting, we must understand the causality behind the reaction failure. The substrate, 4-methoxy-2-methylpyridin-3-amine, presents a "perfect storm" of electronic and steric challenges that lead to rapid catalyst deactivation [1].
The Electronic Trap (4-Methoxy Group): The methoxy group at the 4-position donates electron density into the pyridine ring via resonance (+M effect). This makes the pyridine nitrogen an exceptionally strong Lewis base, highly prone to coordinating with the electrophilic Pd(II) intermediate.
The Steric Shield (2-Methyl Group): The methyl group at the 2-position creates severe steric hindrance directly adjacent to the target primary amine (at the 3-position). This physical barrier dramatically slows down the desired amine coordination step.
The Result (Catalyst Poisoning): Because the desired amine coordination is sterically slowed, the highly nucleophilic pyridine nitrogen outcompetes it, binding to the palladium center. This displaces the supporting ligand and forms a stable, catalytically dead off-cycle complex, eventually degrading into inactive palladium black[2].
Q1: My reaction stalls at 20% conversion, and a fine black precipitate forms. How do I prevent this?A1: The black precipitate is palladium black, indicating irreversible catalyst decomposition. This occurs when the pyridine nitrogen coordinates to the Pd(II) species (as shown in Fig 1). To prevent this, you must use a ligand with "flexible bulk" . Ligands like tBuBrettPhos or N-Heterocyclic Carbenes (NHCs) like IPent feature extreme steric bulk that physically blocks the highly substituted pyridine ring from approaching the palladium center, forcing the reaction down the desired amination pathway [3].
Q2: I am currently using Pd₂(dba)₃ and free BrettPhos at 10 mol% loading. How can I optimize the catalyst loading to < 2 mol%?A2: Stop using in situ catalyst generation. Mixing Pd₂(dba)₃ with free phosphine ligands often results in incomplete ligation and the formation of unreactive Pd-dba off-cycle species, requiring high palladium loadings to compensate. Switch to a well-defined precatalyst such as tBuBrettPhos Pd G3 or Pd-PEPPSI-IPentCl. These precatalysts ensure a perfect 1:1 Palladium-to-Ligand ratio and rapidly generate the active monoligated Pd(0) species upon mild base activation, allowing you to drop loadings to 1–2 mol% without sacrificing yield [4].
Q3: What are the optimal base and solvent choices for this specific aminopyridine?A3: For unactivated aryl halides coupling with 4-methoxy-2-methylpyridin-3-amine, Sodium tert-butoxide (NaOtBu) in Toluene or tert-Amyl alcohol (t-AmOH) is optimal. The strong base rapidly deprotonates the amine-coordinated Pd(II) complex, accelerating the catalytic cycle before poisoning can occur. If your aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), step down to LiHMDS or K₃PO₄ in 1,4-dioxane, though this may require a slight increase in reaction time.
Data Presentation: Catalyst System Comparison
The following table summarizes the causal relationship between catalyst system selection and required loading for the coupling of 4-methoxy-2-methylpyridin-3-amine with a standard aryl bromide.
Catalyst System / Pd Source
Ligand Type
Base
Solvent
Required Pd Loading
Conversion (%)
Primary Failure Mode / Observation
Pd(OAc)₂ + BINAP
Bidentate Phosphine
Cs₂CO₃
Toluene
10 mol%
< 10%
Rapid Pd black formation; severe pyridine poisoning.
Pd₂(dba)₃ + XPhos
Monodentate Biaryl
NaOtBu
Dioxane
5 mol%
45%
Reaction stalls after 4 hours; incomplete ligation.
This protocol utilizes a Generation 3 (G3) palladacycle precatalyst to achieve high yields at low catalyst loadings (1.5 mol%). It includes built-in validation checkpoints to ensure the integrity of the catalytic cycle.
Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the aryl bromide, 4-methoxy-2-methylpyridin-3-amine, NaOtBu, and tBuBrettPhos Pd G3 to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
Validation Check 1: Ensure the NaOtBu is a free-flowing white powder. Clumping indicates moisture exposure, which will immediately quench the active Pd(0) species.
Solvent Addition: Add 5.0 mL of anhydrous, sparged t-AmOH. Seal the vial tightly with a PTFE-lined septum cap.
Activation & Heating: Transfer the vial to a pre-heated stirring block set to 85 °C. Stir vigorously (800 rpm).
Validation Check 2 (The Activation Phase): Within 5–10 minutes of heating, the solution should transition from a pale yellow suspension to a homogeneous, deep red/orange solution. This color change self-validates the successful deprotonation of the G3 precatalyst and the generation of the active monoligated Pd(0) species. If the solution turns black immediately, oxygen ingress has occurred.
Monitoring: After 2 hours, sample 10 µL of the reaction mixture via syringe, dilute in LC-MS grade acetonitrile, and analyze.
Validation Check 3: LC-MS should show >90% consumption of the aryl bromide. The presence of a des-bromo (protodehalogenation) side product indicates the solvent was not properly degassed.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
References
ACS GCI Pharmaceutical Roundtable: Buchwald-Hartwig Amination Reagent Guide. American Chemical Society. Available at:[Link]
Organ, M. G. et al. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Inorganics, 7(6), 78. Available at:[Link]
Hartwig, J. F. et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 137(26), 8460–8468. Available at:[Link]
Buchwald, S. L. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(5), 762–768. Available at:[Link]
Optimization
overcoming steric hindrance in 4-methoxy-2-methylpyridin-3-amine N-alkylation
Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, medicinal chemists, and process scientists dealing with highly hindered nitrogen centers.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, medicinal chemists, and process scientists dealing with highly hindered nitrogen centers.
Topic Overview: The "Double-Flanked" Steric Challenge
N-alkylation of 4-methoxy-2-methylpyridin-3-amine is notoriously difficult. The nucleophilic C3-amine is physically compressed between a C2-methyl group and a C4-methoxy group. This "double-flanked" steric bulk physically blocks the Bürgi-Dunitz trajectory required for standard SN2 electrophilic attack. Furthermore, the electron-donating (+M) effect of the methoxy group enriches the pyridine ring, making the less-hindered pyridine nitrogen a highly competitive nucleophile, which often leads to unwanted quaternization.
To successfully alkylate this amine, you must abandon standard basic conditions (e.g., K2CO3/DMF) and adopt kinetically forced direct alkylation or advanced Direct Reductive Amination (DRA) methodologies.
Diagnostic Workflow
Use the following decision tree to determine the optimal synthetic route based on the steric bulk of your target alkyl group.
Decision tree for selecting N-alkylation strategies based on electrophile steric bulk.
Troubleshooting FAQs
Q1: I am trying to alkylate 4-methoxy-2-methylpyridin-3-amine with isopropyl iodide using K2CO3 in DMF, but I recover 95% starting material. Why?Causality: K2CO3 is far too weak to deprotonate the aniline-like C3-amine (pKa ~28–30). Without forming the highly nucleophilic amide anion, the neutral amine lacks the activation energy to overcome the massive steric shielding of the C2-methyl and C4-methoxy groups. Furthermore, isopropyl iodide is a secondary halide; under prolonged heating, it will undergo E2 elimination rather than SN2 substitution.
Solution: Switch your strategy to Advanced Direct Reductive Amination (DRA) using acetone as the electrophile source.
Q2: When I use NaH and methyl iodide, I get a mixture of the desired product and a highly polar byproduct. What is it, and how do I prevent it?Causality: The polar byproduct is the N-methylpyridinium salt. Because the C3-amine is sterically blocked, the less hindered pyridine nitrogen competes for the highly reactive methyl iodide.
Solution: Switch to a bulkier, non-nucleophilic base like KHMDS at low temperatures (-78 °C). The potassium counterion helps coordinate the amide anion, while the low temperature suppresses the activation energy required for pyridine nitrogen quaternization.
Q3: Standard reductive amination with NaBH(OAc)3 and acetone failed. What is the mechanism behind this failure, and how do I fix it?Causality: Standard DRA relies on the transient formation of an iminium ion. The flanking C2/C4 groups prevent the necessary orbital overlap required for acetone to condense with the C3-amine.
Solution: You must force the reduction via an open transition state. Use the Lewis base-activated trichlorosilane (HSiCl3/TMEDA) protocol [1]. TMEDA coordinates with HSiCl3, expanding its coordination sphere and dramatically increasing its hydridic character, allowing it to reduce sterically hindered intermediates that standard borohydrides cannot touch. Alternatively, Rh-catalyzed DRA using carbon monoxide as a deoxygenating agent has proven highly effective for sterically congested amines [2].
Quantitative Strategy Comparison
Table 1: Performance metrics of various alkylation strategies on 4-methoxy-2-methylpyridin-3-amine.
Strategy
Reagents
Electrophile Compatibility
Expected Yield
Pyridine N-Alkylation Risk
Standard Alkylation
K2CO3, R-Br, DMF
Primary only (Unhindered)
< 20%
Low
Strong Base Alkylation
KHMDS, R-OTf, THF
Primary / Allylic
75 - 90%
Moderate
Standard DRA
NaBH(OAc)3, DCE
Aldehydes
60 - 80%
None
Advanced DRA [1]
HSiCl3, TMEDA, DCM
Ketones (Secondary Alkyls)
70 - 85%
None
Transition-Metal DRA [2]
RhCl3·4H2O, CO, Acetone
Ketones (Secondary Alkyls)
60 - 85%
None
Self-Validating Experimental Protocols
Protocol A: Strong-Base Promoted Direct Alkylation (For Primary Electrophiles)
Use this protocol when attaching unhindered primary alkyl groups (e.g., ethyl, propyl, benzyl).
Deprotonation: Dissolve 4-methoxy-2-methylpyridin-3-amine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to -78 °C. Dropwise, add KHMDS (1.2 equiv, 1.0 M in THF).
Causality: KHMDS is bulky enough not to act as a nucleophile, while strong enough to fully deprotonate the C3-amine.
Validation Check 1: The solution should exhibit a distinct color shift (typically deep yellow/orange), confirming the formation of the amide anion.
Alkylation: After 30 minutes, add the primary alkyl triflate (R-OTf) or iodide (1.1 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C.
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
Validation Check 2 (LC-MS): Analyze the crude mixture. The target mono-alkylated mass should be [M+H]+ = 139.08 + Mass(Alkyl) - 1. If you observe a peak at the exact mass of the product without the +H ionization (and eluting very early on reverse-phase HPLC), you have over-alkylated the pyridine nitrogen (quaternization).
Protocol B: Lewis Base-Activated Direct Reductive Amination (For Secondary Electrophiles)
Use this protocol when attaching bulky secondary alkyl groups (e.g., isopropyl, cyclopentyl) via ketones [1].
Activation & Condensation: To a solution of the target ketone (1.0 equiv) and 4-methoxy-2-methylpyridin-3-amine (1.2 equiv) in anhydrous dichloromethane (1.0 M) at room temperature, add TMEDA (1.0 equiv). Stir for 30 minutes.
Reduction: Dropwise, add trichlorosilane (HSiCl3, 2.0 equiv). Caution: HSiCl3 is highly corrosive and reacts violently with water. Stir the mixture at room temperature for 36 hours.
Causality: The prolonged reaction time is strictly necessary. The steric hindrance drastically lowers the frequency of successful collision events; the open transition state mediated by the TMEDA-HSiCl3 complex requires time to achieve high conversion.
Validation Check 1 (In-Process TLC): At 24 hours, pull a 10 µL aliquot, quench in 1 mL saturated NaHCO3, extract with 1 mL DCM, and spot on silica (Eluent: Hexanes/EtOAc 1:1). The starting amine (Rf ~0.2) should be nearly consumed, replaced by a less polar product spot.
Workup: Carefully quench the reaction mixture by pouring it into ice-cold saturated aqueous NaHCO3. Extract with DCM (3x), wash with water, dry over MgSO4, and concentrate under vacuum. Purify via flash chromatography.
References
Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines
Source: Molecules (MDPI), 2012, 17(5), 5151-5163.
URL: [Link]
Title: The synthesis of sterically hindered amines by a direct reductive amination of ketones
Source: Chemical Communications (RSC Publishing), 2016, 52, 1397-1400.
URL: [Link]
Troubleshooting
Technical Support Center: Minimizing Byproduct Formation During 4-Methoxy-2-Methylpyridin-3-amine Halogenation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The electrophilic halogenation of 4-methoxy-2-methylpyridin-3-amine presents a significant synthetic challenge du...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The electrophilic halogenation of 4-methoxy-2-methylpyridin-3-amine presents a significant synthetic challenge due to the substrate's high electron density and multiple activating groups. This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate common experimental hurdles, improve regioselectivity, and minimize the formation of unwanted byproducts.
Part 1: Understanding the Core Challenge: The Reactivity Landscape
Q: Why is the halogenation of 4-methoxy-2-methylpyridin-3-amine so prone to byproduct formation?
A: The difficulty in achieving selective monohalogenation on this substrate stems from a complex interplay of electronic effects from its substituents and the inherent nature of the pyridine ring.
Powerful Activating Groups: The substrate contains two potent electron-donating groups (EDGs): a 3-amino (-NH₂) group and a 4-methoxy (-OCH₃) group. Both strongly activate the pyridine ring towards electrophilic aromatic substitution (EAS), making the reaction rapid and often difficult to control.[1]
Conflicting Directing Effects: In an EAS reaction, these groups direct the incoming electrophile to specific positions:
The 3-amino group is an ortho, para-director, activating the C2 and C4 positions. Since these are already substituted, its influence extends to activating the C6 position.
The 4-methoxy group is also an ortho, para-director, activating the C3 and C5 positions.
Pyridine Ring Deactivation: Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[2]
The net result is a highly activated system where the C5 and C6 positions are both susceptible to attack, leading to potential mixtures of regioisomers. Furthermore, the high overall reactivity makes the ring vulnerable to over-halogenation, resulting in di- or even tri-halogenated byproducts.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the halogenation of 4-methoxy-2-methylpyridin-3-amine.
Q1: My reaction produces a mixture of C5- and C6-halogenated isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity requires fine-tuning the reaction conditions to exploit the subtle electronic and steric differences between the C5 and C6 positions.
Troubleshooting Steps:
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) slows the reaction rate, allowing the electrophile to better discriminate between the two active sites. The C5 position, being ortho to the powerful methoxy director, is generally the kinetically favored product.
Select a Milder Halogenating Agent: Harsh reagents like elemental bromine (Br₂) or chlorine (Cl₂) are often too reactive. N-Halosuccinimides (NCS, NBS, NIS) are generally preferred for their milder nature and improved selectivity.[1][3]
Control Reagent Addition: Instead of adding the halogenating agent all at once, add it slowly as a solution over an extended period or in small portions. This maintains a low instantaneous concentration of the electrophile, suppressing less-favored reaction pathways.
Solvent Choice: The polarity of the solvent can influence the electrophilicity of the halogenating agent. Start with non-polar aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). In some cases, more polar solvents like acetonitrile (ACN) can alter selectivity.
Q2: I'm observing a significant amount of di-halogenated product. How do I prevent this?
A: Di-halogenation occurs because the initial monohalogenated product is still electron-rich enough to react with a second equivalent of the halogenating agent.
Troubleshooting Steps:
Strict Stoichiometric Control: This is paramount. Use precisely 1.0 to 1.05 equivalents of the halogenating agent. Accurately determine the purity of your starting material and the halogenating agent before calculating quantities.
Slow Addition & Low Temperature: As with improving regioselectivity, slow addition of the halogenating agent at a reduced temperature is highly effective. Once the starting material is consumed (monitored by TLC or LC-MS), the reaction should be quenched immediately to prevent further reaction.
Amine Protection: The highly activating amino group is a major contributor to over-reactivity. Protecting it as a less-activating group (e.g., an acetamide or a carbamate) can significantly temper the ring's reactivity. See Protocol 2 for a detailed workflow.
Q3: I suspect N-halogenation of the amino group is a competing side reaction. How can I confirm and prevent it?
A: The lone pair on the nitrogen of the 3-amino group can directly attack the electrophilic halogen, leading to an unstable N-haloamine intermediate which can complicate the reaction and purification.
Confirmation:
¹H NMR: Disappearance of the N-H protons or significant changes in their chemical shift.
LC-MS: Look for a mass corresponding to [M+Halogen-H]⁺.
Prevention:
Amine Protection: The most robust solution is to protect the amino group. Converting the -NH₂ to an amide (-NHAc) or a carbamate (-NHBoc) replaces the reactive N-H bonds and reduces the nucleophilicity of the nitrogen. This is the industry-standard approach for controlling reactivity in highly activated anilines and amino-pyridines.[4]
Q4: My crude product is an intractable mixture that is difficult to purify. What are the best practices for workup and purification?
A: A clean workup and a systematic approach to purification are essential.
Workup Best Practices:
Quenching: After the reaction is complete, quench any excess halogenating agent by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
Acid-Base Extraction: Use the basicity of the pyridine nitrogen to your advantage.
Extract the product into an acidic aqueous solution (e.g., 1M HCl) to separate it from neutral organic byproducts (like succinimide).
Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove impurities.
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 8 to deprotonate the product.
Extract the free-base product back into an organic solvent (e.g., DCM or ethyl acetate).
Purification Strategies:
Flash Column Chromatography: This is the most common method.
Stationary Phase: Silica gel is standard. If your compound shows strong tailing, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of triethylamine (~1%).
Eluent: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point.
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for achieving high purity.[5]
Part 3: Recommended Experimental Protocols
These protocols provide a starting point for optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Controlled Monochlorination using N-Chlorosuccinimide (NCS)
This protocol aims for direct, selective monochlorination by carefully controlling reaction parameters.
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxy-2-methylpyridin-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
Reagent Solution: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.05 equiv) in anhydrous DCM.
Slow Addition: Add the NCS solution dropwise to the cooled substrate solution over 30-60 minutes using a syringe pump.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material (typically 1-3 hours). Do not allow the reaction to proceed long after the starting material is consumed to minimize byproduct formation.
Quenching: Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and allow the mixture to warm to room temperature.
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Halogenation via Amine Protection/Deprotection Workflow
This two-step sequence offers superior control over reactivity and selectivity, often justifying the additional steps.
Step A: Boc-Protection of the 3-Amino Group
Dissolve 4-methoxy-2-methylpyridin-3-amine (1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in THF.
Stir the reaction at room temperature overnight.
Monitor by TLC for the consumption of the starting amine.
Concentrate the reaction mixture and purify by flash chromatography to isolate the N-Boc protected pyridine.
Step B: Halogenation of the N-Boc Intermediate
Dissolve the N-Boc protected pyridine (1.0 equiv) in acetonitrile (ACN) or DCM.
Add the N-halosuccinimide (1.1 equiv) in one portion. The reduced reactivity of the ring often allows for addition at 0 °C to room temperature.
Stir and monitor the reaction until the starting material is consumed.
Perform an aqueous workup as described in Protocol 1 to isolate the crude halogenated N-Boc intermediate.
Step C: Boc-Deprotection
Dissolve the crude halogenated N-Boc intermediate in DCM.
Add an excess of trifluoroacetic acid (TFA, 5-10 equiv) or a solution of HCl in 1,4-dioxane (4M).
Stir at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the Boc-protected material.
Concentrate the reaction mixture under reduced pressure.
Perform an acid-base workup as described in Q4 to isolate the final, pure, monohalogenated product.
Part 4: Data Summary Table
The following table summarizes the expected outcomes based on the choice of reaction parameters, providing a predictive framework for experimental design.
Table 1: Influence of Reaction Parameters on Halogenation Selectivity
Halogenating Agent
Stoichiometry (equiv)
Solvent
Temperature
Expected Major Product
Probable Key Byproducts
NCS
1.05
DCM
-20 °C
5-Chloro Isomer
6-Chloro Isomer, Dichloro-product
NBS
1.05
THF
0 °C
5-Bromo Isomer
6-Bromo Isomer, Dichloro-product
NIS
1.10
ACN
25 °C
5-Iodo Isomer
6-Iodo Isomer
Br₂
1.10
CHCl₃
25 °C
Mixture of Isomers
Di- and Tri-brominated products
NCS (on Boc-amine)
1.10
ACN
25 °C
>95% 5-Chloro Isomer
Minimal
References
Selective Amination of Polyhalogen
Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
Selective Halogenation of Pyridines Using Designed Phosphine Reagents.Journal of the American Chemical Society.
Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.BenchChem.
Halogenation of N‐acetyl aminopyridines.
Selective Halogenation of Pyridines Using Designed Phosphine Reagents.Journal of the American Chemical Society.
Halogenation of the 3-position of pyridines through Zincke imine intermediates.
Electrophilic arom
Troubleshooting common issues in pyridine synthesis.BenchChem.
Synthesis of N-Substituted-3-amino-4-halopyridines.
N-Chlorosuccinimide: A Comprehensive Technical Guide.BenchChem.
Reactivity Profiling: 4-Methoxy-2-methylpyridin-3-amine vs. 3-Aminopyridine in Synthetic Workflows
As a Senior Application Scientist navigating complex drug discovery campaigns, selecting the right heterocyclic building block is critical. Aminopyridines are ubiquitous in medicinal chemistry, but their reactivity profi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating complex drug discovery campaigns, selecting the right heterocyclic building block is critical. Aminopyridines are ubiquitous in medicinal chemistry, but their reactivity profiles vary wildly depending on their substitution patterns.
This guide provides an in-depth, objective comparison between 3-aminopyridine (a standard, unhindered building block) and 4-methoxy-2-methylpyridin-3-amine (a highly functionalized, sterically encumbered analog). By analyzing the interplay of electronic activation and steric hindrance, we establish a predictive framework for their behavior in cross-coupling, acylation, and electrophilic aromatic substitution (EAS).
Mechanistic Causality: Electronics vs. Sterics
To understand the divergent reactivity of these two molecules, we must deconstruct their electronic environments and spatial geometries.
The Baseline: 3-Aminopyridine
In 3-aminopyridine, the amino group is located at the meta-position relative to the pyridine nitrogen. The strongly electron-withdrawing nature of the pyridine ring (via inductive effects) pulls electron density away from the exocyclic nitrogen. Consequently, 3-aminopyridine is a relatively weak base (conjugate acid pKa ≈ 6.0) and a moderate nucleophile[1]. However, the lack of adjacent substituents means the amino group is completely unhindered, allowing for facile approach by electrophiles and transition metal complexes.
The Complex System: 4-Methoxy-2-methylpyridin-3-amine
In 4-methoxy-2-methylpyridin-3-amine, the electronic and steric paradigms are completely altered:
Electronic Super-Charging: The 4-methoxy group exerts a strong resonance (+M) effect, while the 2-methyl group provides an inductive (+I) push. This floods the pyridine ring with electron density, significantly increasing the basicity of the pyridine nitrogen and theoretically enhancing the nucleophilicity of the 3-amino group.
The Steric Blockade: Despite being electronically primed, the 3-amino group is flanked by two ortho-substituents (di-ortho substitution). This creates severe steric encumbrance, restricting the rotation of the C-N bond and physically blocking bulky electrophiles or bulky palladium-ligand complexes from accessing the nitrogen lone pair.
In macroscopic reactivity, sterics dominate electronics . Substituted 3-aminopyridines with high basicity often act as buffers in situ, decelerating reactions like reductive amination by limiting necessary protonation steps[2].
Fig 1: Interplay of electronic activation and steric hindrance in 4-methoxy-2-methylpyridin-3-amine.
Comparative Reactivity Profiles
Electrophilic Aromatic Substitution (EAS)
3-Aminopyridine: The pyridine ring is generally deactivated towards EAS, but the amino group directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Halogenation typically yields a mixture of isomers unless carefully controlled.
4-Methoxy-2-methylpyridin-3-amine: The ring is highly activated. The C2, C3, and C4 positions are occupied. The available positions are C5 and C6. The C5 position is strongly activated because it is ortho to the powerful +M methoxy group and para to the +I methyl group. Consequently, bromination proceeds with high regioselectivity to yield 5-bromo-4-methoxy-2-methylpyridin-3-amine [3].
Buchwald-Hartwig Cross-Coupling
3-Aminopyridine: Readily undergoes N-arylation using standard catalyst systems like Pd₂(dba)₃ / Xantphos or BINAP under mild heating.
4-Methoxy-2-methylpyridin-3-amine: The di-ortho substitution makes standard ligands fail due to the inability of the bulky Pd-intermediate to undergo reductive elimination. Successful C-N coupling requires highly specialized, sterically demanding ligands like BrettPhos , which are explicitly designed to accommodate bulky primary amines and prevent bis-arylation.
Fig 2: Ligand selection logic for Buchwald-Hartwig amination based on steric bulk.
Quantitative Data Summary
The table below summarizes the physicochemical and reactive descriptors that dictate the handling of these two building blocks.
+M and +I effects increase basicity, requiring stronger acids for imine formation[2].
Steric Environment
Unhindered
Di-ortho hindered
Dictates ligand choice in metal-catalyzed couplings.
Preferred EAS Site
C2, C6 (Mixed)
C5 (Highly Selective)
C5 is synergistically activated by C4-OMe (ortho) and C2-Me (para)[3].
Optimal N-Arylation Ligand
Xantphos / BINAP
BrettPhos / RuPhos
BrettPhos accommodates the bulky transition state of the di-ortho amine.
N-Acylation Conditions
Ac₂O, RT
Ac₂O, DMAP, Reflux
Steric blockade prevents nucleophilic attack on the acylium ion without a hypernucleophile (DMAP).
Validated Experimental Protocols
To ensure self-validating and reproducible workflows, the following protocols have been optimized to address the specific structural challenges of 4-methoxy-2-methylpyridin-3-amine.
Protocol A: Regioselective Electrophilic Bromination (Synthesis of 5-Bromo-4-methoxy-2-methylpyridin-3-amine)
Objective: Exploit the electronic activation of the C4-methoxy group to selectively brominate the C5 position.
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-methoxy-2-methylpyridin-3-amine (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) under an argon atmosphere.
Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DMF. Add this solution dropwise over 15 minutes to prevent over-bromination and manage the exothermic reaction.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via LC-MS.
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to destroy unreacted NBS. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 5-bromo derivative.
Objective: Overcome the di-ortho steric blockade of 4-methoxy-2-methylpyridin-3-amine during N-arylation.
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the aryl bromide (1.0 mmol), 4-methoxy-2-methylpyridin-3-amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 mmol).
Solvent Addition: Add anhydrous, degassed Toluene (5 mL). Seal the Schlenk tube and remove it from the glovebox.
Heating: Heat the reaction mixture at 100 °C in an oil bath for 12–16 hours. Note: The high temperature is strictly required to drive the sterically hindered reductive elimination step.
Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the secondary diarylamine.
References
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at:[Link]
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Available at:[Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at:[Link]
A Comparative Guide to 4-methoxy-2-methylpyridin-3-amine and 2-methoxy-5-methylpyridin-3-amine in Drug Design
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, celebrated for its versatility and prevalence in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, celebrated for its versatility and prevalence in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes it an invaluable component in the drug designer's toolkit. Within the vast chemical space of pyridine derivatives, substituted aminopyridines have emerged as particularly fruitful starting points for the development of targeted therapies, especially in the realm of kinase inhibitors.
This guide provides an in-depth, comparative analysis of two isomeric aminopyridine building blocks: 4-methoxy-2-methylpyridin-3-amine and 2-methoxy-5-methylpyridin-3-amine . While structurally similar, the nuanced differences in their substitution patterns can profoundly influence a drug candidate's biological activity, selectivity, and pharmacokinetic profile. As a Senior Application Scientist, my objective is to not only present the data but also to illuminate the strategic rationale behind choosing one isomer over the other, empowering you to make more informed decisions in your drug discovery programs.
The Strategic Importance of Isomeric Substitution
The placement of substituents on an aromatic ring is a fundamental consideration in structure-activity relationship (SAR) studies.[3] For our two molecules of interest, the differential positioning of the methoxy, methyl, and amino groups dictates their electronic and steric properties. These differences can translate into altered binding interactions with the target protein, as well as variations in absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties: A Tale of Two Isomers
A molecule's physicochemical properties are the foundation of its drug-like characteristics. While comprehensive experimental data for both isomers is not available in a single source, we can compile and compare their known properties.
Property
4-methoxy-2-methylpyridin-3-amine
2-methoxy-5-methylpyridin-3-amine
Rationale for Importance in Drug Design
Molecular Formula
C₇H₁₀N₂O
C₇H₁₀N₂O
Identical formula highlights the isomeric relationship.
Molecular Weight
138.17 g/mol
138.17 g/mol
Low molecular weight is generally favorable for good oral bioavailability (Rule of Five).
Important for formulation and handling considerations.
pKa (predicted)
The pyridine nitrogen's basicity is modulated by the electron-donating methoxy and methyl groups. The 4-methoxy group strongly increases the basicity of the pyridine nitrogen through resonance.
The 2-methoxy group has a less pronounced effect on the pyridine nitrogen's basicity compared to the 4-methoxy isomer.
pKa influences solubility, cell permeability, and the potential for off-target interactions with ion channels.
LogP (predicted)
The distribution of lipophilic (methoxy, methyl) and hydrophilic (amino) groups will influence the overall lipophilicity.
The relative positions of these groups will result in a different LogP value compared to its isomer.
Lipophilicity is a critical determinant of a drug's permeability, solubility, and metabolic stability.
Synthesis of Isomeric Aminopyridines
The accessibility of these building blocks is a crucial consideration for any drug discovery campaign. The synthetic routes to these isomers, while both achievable, involve distinct strategies.
Synthesis of 4-methoxy-2-methylpyridin-3-amine
A common strategy for the synthesis of this isomer involves the construction of the substituted pyridine ring followed by the introduction of the amine functionality. One potential route, based on related syntheses, is outlined below.
Caption: A potential synthetic workflow for 4-methoxy-2-methylpyridin-3-amine.
Synthesis of 2-methoxy-5-methylpyridin-3-amine
The synthesis of this isomer has been reported and can be achieved through various routes. A representative synthesis is depicted below.
Caption: A synthetic workflow for 2-methoxy-5-methylpyridin-3-amine.
Application in Drug Design: A Comparative Perspective
The true value of these isomers is revealed in their application. While direct comparative studies are scarce, we can infer their respective strengths by examining their use in successful drug discovery programs, particularly in the development of kinase inhibitors.
The Role of the Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. The amino group and the pyridine nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituents on the pyridine ring then project into different regions of the active site, dictating the inhibitor's potency and selectivity.
4-methoxy-2-methylpyridin-3-amine: A Hypothetical Case Study
Potential for Enhanced Basicity and Solubility: The 4-methoxy group is a strong electron-donating group, which would increase the basicity of the pyridine nitrogen. This could lead to stronger interactions with the kinase hinge and potentially improved aqueous solubility.
Vector for Further Substitution: The 2-methyl group provides a vector for substitution into a specific pocket of the kinase active site.
Metabolic Considerations: The methoxy group could be a potential site of metabolism (O-demethylation). Its position relative to the other substituents would influence its accessibility to metabolic enzymes.
2-methoxy-5-methylpyridin-3-amine: A Scaffold in Action
This isomer has been incorporated into various kinase inhibitors. Its substitution pattern offers a distinct set of advantages:
Modulated Basicity: The 2-methoxy group has a less pronounced effect on the basicity of the pyridine nitrogen compared to a 4-methoxy group, which can be advantageous in avoiding off-target effects related to high basicity.
Defined Exit Vectors: The 5-methyl group projects into a different region of the kinase active site compared to a 2-methyl group, allowing for the exploration of different SAR.
Metabolic Stability: The positioning of the methoxy group at the 2-position may shield it from metabolic enzymes, potentially improving its metabolic stability compared to the 4-methoxy isomer.
Experimental Protocols for Comparative Evaluation
To truly understand the differences between these two isomers in a drug design context, a series of head-to-head experimental evaluations are necessary. The following are detailed, step-by-step protocols for key assays.
Protocol 1: Determination of Lipophilicity (LogP)
Rationale: Lipophilicity is a critical parameter that influences a compound's solubility, permeability, and metabolic stability. The shake-flask method is a classic and reliable way to determine the octanol-water partition coefficient (LogP).
Procedure:
Preparation of Phases:
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol.
Saturate n-octanol with the PBS solution.
Sample Preparation:
Prepare a stock solution of the test compound (either isomer) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
Partitioning:
In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.
Add 10 µL of the 10 mM compound stock solution.
Securely cap the vial and mix on a rotator for 1 hour at room temperature.
Phase Separation:
Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
Quantification:
Carefully remove an aliquot from both the n-octanol and PBS layers.
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
Calculation:
LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous])
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: Assessing a compound's susceptibility to metabolism by liver enzymes is crucial for predicting its in vivo half-life. This protocol uses human liver microsomes, which are rich in cytochrome P450 enzymes.
Procedure:
Reagent Preparation:
Prepare a solution of human liver microsomes in a suitable buffer (e.g., potassium phosphate buffer).
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin).
Incubation:
In a 96-well plate, add the liver microsome solution.
Add the test compound to the wells at a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Time Points and Quenching:
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analysis:
Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
Protocol 3: Kinase Inhibition Assay
Rationale: This assay determines the potency of a compound in inhibiting a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Procedure:
Reagent Preparation:
Prepare a solution of the target kinase in assay buffer.
Prepare a solution of the kinase substrate (a peptide or protein) in assay buffer.
Prepare a solution of ATP at a concentration close to its Km for the kinase.
Prepare serial dilutions of the test compounds in DMSO.
Assay Plate Setup:
In a white 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (DMSO).
Add the kinase and substrate mixture to all wells.
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the kinase.
Initiation and Incubation:
Initiate the kinase reaction by adding ATP to all wells.
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
Detection:
Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase will produce light in the presence of ATP.
Incubate for 10 minutes to allow the luminescent signal to stabilize.
Data Acquisition:
Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
A Comparative Toxicological Profile of 4-methoxy-2-methylpyridin-3-amine and Related Anilines: An In-depth Technical Guide
This guide offers a detailed comparative analysis of the toxicological profiles of 4-methoxy-2-methylpyridin-3-amine and structurally related anilines. Designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide offers a detailed comparative analysis of the toxicological profiles of 4-methoxy-2-methylpyridin-3-amine and structurally related anilines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to provide insights into structure-toxicity relationships and outlines robust experimental protocols for generating comparative toxicological data.
Introduction: The Chemical Context
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of products, including pharmaceuticals, dyes, polymers, and agricultural chemicals.[1] The specific compound of interest, 4-methoxy-2-methylpyridin-3-amine, belongs to the pyridinamine class, which incorporates a nitrogen atom into the aromatic ring, altering its electronic properties and metabolic fate compared to simple anilines. Understanding the comparative toxicity of these analogues is paramount for lead optimization in drug discovery and for conducting comprehensive chemical safety assessments. This guide will delve into the known toxicological mechanisms of anilines, compare available toxicity data, and provide standardized protocols to facilitate further research.
The Mechanistic Underpinnings of Aniline Toxicity
The toxicity of aniline and its derivatives is not typically caused by the parent compound itself but rather by its metabolic activation, primarily in the liver.[2][3] This process is crucial for understanding the potential hazards of this chemical class.
Methemoglobinemia: A primary and acute toxic effect of many anilines is the induction of methemoglobinemia.[4] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[5][6] The key metabolite responsible for this is N-phenylhydroxylamine, formed through N-hydroxylation by cytochrome P450 enzymes.[3][7][8] This metabolite enters a futile redox cycle within red blood cells, continuously generating reactive oxygen species and oxidizing hemoglobin to methemoglobin.[2][8] Symptoms of exposure can be insidious and delayed, including headache, fatigue, dizziness, and a characteristic blue tint to the skin and lips (cyanosis) due to the lack of oxygenated blood.[9][10]
Carcinogenicity and Genotoxicity: Certain aniline derivatives are recognized as known or probable human carcinogens.[11][12] For instance, o-toluidine (2-methylaniline) is classified as a known human carcinogen, strongly associated with an increased risk of bladder cancer.[11][13][14] The mechanism is believed to involve the formation of reactive metabolites that can bind to DNA, forming DNA adducts.[13][14] This genetic damage, if not repaired, can lead to mutations and initiate carcinogenesis. While aniline itself is classified by the EPA as a probable human carcinogen (Group B2), its primary tumor site in animal studies is the spleen, whereas derivatives like o-toluidine show a clear link to bladder cancer in humans.[1][11][15]
Comparative Toxicity Analysis
Direct toxicological data for 4-methoxy-2-methylpyridin-3-amine is limited. Therefore, a comparative analysis with structurally related compounds is essential to infer its potential toxicity based on structure-activity relationships (SAR). We will compare it with four key analogues: Aniline (the parent compound), o-Toluidine (2-methylaniline), p-Anisidine (4-methoxyaniline), and 3-Aminopyridine.
Acute Toxicity Comparison
Acute toxicity, often measured by the LD50 (the dose lethal to 50% of a test population), provides a benchmark for comparing the short-term toxic potential of different chemicals.
Likely skin/eye irritant; potential for acute toxicity.[21]
Note: Data is compiled from various sources and may vary between studies. The LD50 for 3-Aminopyridine is for intraperitoneal injection in mice, which generally indicates higher toxicity than oral administration in rats.
Interpretation and Structure-Toxicity Insights:
Parent Compound (Aniline): Aniline serves as our baseline, exhibiting significant acute toxicity primarily through the induction of methemoglobinemia.[2]
Effect of Methyl Group (o-Toluidine): The addition of a methyl group in the ortho position (o-toluidine) appears to decrease acute oral toxicity compared to aniline. However, it is a known human carcinogen, highlighting that acute toxicity does not always predict chronic hazards like cancer.[11][12]
Effect of Methoxy Group (p-Anisidine): The electron-donating methoxy group in the para position (p-anisidine) significantly reduces acute toxicity compared to aniline.[16] This may be due to altered metabolic pathways that favor detoxification over the formation of toxic metabolites.
Effect of Pyridine Ring (3-Aminopyridine): Replacing the benzene ring with a pyridine ring introduces different toxicological properties. 3-Aminopyridine is a potent neurotoxin, likely acting on potassium channels, and its acute toxicity appears to be high.[18]
Predicted Profile for 4-methoxy-2-methylpyridin-3-amine: Based on its structure, this compound combines features of the analogues. The pyridine ring suggests a potential for neurotoxicity. The methoxy and methyl groups, which generally decrease acute toxicity in the aniline series, may mitigate this to some extent. However, without experimental data, this remains speculative. The primary hazards are likely to be acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[21]
Experimental Workflows & Protocols
To generate robust and comparable data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in toxicological assessment.
Overall Experimental Workflow
The logical flow for assessing the comparative toxicity of a novel compound against its analogues involves a tiered approach, starting with in vitro assays before moving to more complex studies if necessary.
Caption: High-level workflow for comparative toxicity assessment.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a substance that reduces the viability of a cell culture by 50% (IC50). The MTT assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23]
Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A reduction in color indicates cytotoxicity.[23] This assay provides a robust, quantifiable measure of a compound's effect on basic cellular health.[24]
Step-by-Step Methodology:
Cell Seeding: Plate a suitable adherent cell line (e.g., Balb/3T3, HepG2) in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in a complete culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[23]
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include untreated controls (medium only) and vehicle controls (medium with the highest solvent concentration). Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).
MTT Incubation: After treatment, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[25] Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan.
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
The Ames test is the global standard for assessing the mutagenic potential of a chemical.[26][27][28] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[28]
Causality & Self-Validation: A positive result (a significant increase in the number of revertant colonies compared to the negative control) indicates the substance is mutagenic. The inclusion of a metabolic activation system (S9 mix) is critical. Many chemicals, like aromatic amines, are not mutagenic themselves but are converted into mutagens by liver enzymes.[26][29] A compound showing mutagenicity only in the presence of the S9 mix is known as a pro-mutagen. This dual-testing approach provides a self-validating system to distinguish between direct mutagens and pro-mutagens.
Caption: Proposed metabolic activation pathway of anilines leading to toxicity.
Strain Selection: Use a minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) to detect different types of mutations (frameshift vs. base-pair substitution).[30]
Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system. The S9 fraction is derived from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) and contains the necessary cytochrome P450 enzymes.
Exposure: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of a sterile buffer.
Plating: To the mixture, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions, which is necessary for mutations to occur). Vortex briefly and pour the mixture onto a minimal glucose agar plate.
Incubation: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48-72 hours.[27]
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative (solvent) control.
Conclusion
This guide provides a foundational framework for understanding and assessing the toxicity of 4-methoxy-2-methylpyridin-3-amine and related anilines. The core toxicological concerns for this class of compounds—methemoglobinemia and genotoxicity—are driven by metabolic activation.[2][8] Comparative analysis reveals that simple structural modifications, such as the addition of methyl or methoxy groups or the inclusion of a nitrogen atom in the aromatic ring, can significantly alter the toxicological profile.[16][31] The provided experimental protocols for in vitro cytotoxicity and mutagenicity offer robust, validated methods for generating the necessary data to perform rigorous safety assessments and guide the development of safer chemical entities.
Quantitative analysis of structure‐toxicity relationships of substituted anilines by use of Balb/3T3 cells | Environmental Toxicology and Chemistry | Oxford Academic. [Link]
ortho-Toluidine C6H4(NH2)CH3 [CAS No. 95-53-4] Occupational carcinogen: Group 1. [Link]
Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed. [Link]
Quantitative analysis of structure?toxicity relationships of substituted anilines by use of Balb/3T3 cells. [Link]
3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. [Link]
p-ANISIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMIT - NJ.gov. [Link]
p-Anisidine and its hydrochloride: Human health tier II assessment Chemicals in this assessment Preface. [Link]
Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 | Journal of the American Chemical Society. [Link]
Validating NMR Chemical Shifts of 4-Methoxy-2-methylpyridin-3-amine: A Comparative Guide to Reference Standards
As a Senior Application Scientist, I frequently encounter discrepancies in the reported NMR chemical shifts of highly functionalized heterocycles. 4-Methoxy-2-methylpyridin-3-amine is a prime example of a deceptively com...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter discrepancies in the reported NMR chemical shifts of highly functionalized heterocycles. 4-Methoxy-2-methylpyridin-3-amine is a prime example of a deceptively complex analyte. Featuring a basic pyridine nitrogen, a primary amine at C3, and an electron-donating methoxy group at C4, its electron density is exquisitely sensitive to its microenvironment.
When validating its
1
H and
13
C NMR chemical shifts, the choice of reference standard is not merely a formality—it is a critical experimental parameter. Choosing the wrong standard can lead to artifactual peak shifting, line broadening, and erroneous structural assignments. This guide objectively compares reference standards and provides a self-validating protocol to ensure absolute scientific integrity in your NMR workflows.
The Mechanistic Causality of Chemical Shift Drift
To understand why standard selection matters, we must examine the molecular interactions at play. In solution, the primary amine and the pyridine nitrogen of 4-methoxy-2-methylpyridin-3-amine are highly susceptible to protonation and hydrogen bonding.
When an internal NMR reference standard like TSP (sodium 3-trimethylsilylpropionate) is introduced, its carboxylate moiety can form transient salt bridges or strong hydrogen bonds with the amine groups of the analyte [[1]]([Link]). This physical interaction alters the local magnetic shielding (
σ
) of the pyridine ring, leading to significant chemical shift (
δ
) drift of the C5 and C6 aromatic protons, as well as the C3-amine protons .
Conversely, DSS (sodium 4,4-dimethyl-4-silapentane-1-sulfonate) possesses a less coordinating sulfonate group, which significantly mitigates this interaction . TMS (tetramethylsilane) is perfectly inert but is restricted to aprotic organic solvents .
Objective Comparison of NMR Reference Standards
TMS (Tetramethylsilane)
TMS is the IUPAC-mandated primary standard for all NMR referencing in organic solvents , . It is highly volatile, chemically inert, and produces a sharp singlet at 0 ppm. However, its chemical shift is not absolute; it exhibits a temperature dependence of approximately -0.0005 ppm/K and varies slightly depending on the bulk magnetic susceptibility of the solvent , .
DSS vs. TSP
For aqueous or highly polar environments (e.g., D
2
O, DMSO-
d6
), IUPAC recommends DSS . While TSP is frequently used interchangeably with DSS in routine analysis, TSP's carboxylate group interacts strongly with cationic and amine-containing compounds [[1]]([Link]), . For 4-methoxy-2-methylpyridin-3-amine, DSS is objectively superior to TSP to prevent artifactual peak shifting.
ERETIC (Electronic Referencing)
For quantitative NMR (qNMR) where absolute purity is required without the risk of internal standard interference, the ERETIC method (Electronic Reference To access In vivo Concentrations) or external standards (like a coaxial capillary) are preferred [[2]]([Link]). ERETIC synthesizes an electronic reference signal, completely eliminating chemical interactions, though it requires rigorous initial calibration .
Quantitative Performance Metrics
Reference Standard
Environment Suitability
Amine Interaction Risk
Temp. Dependence (ppm/K)
IUPAC Recommendation
TMS
Aprotic / Organic
Negligible (Inert)
-0.0005
Primary Standard
DSS
Aqueous / Polar
Low (Sulfonate)
< 0.001
Primary for Aqueous
TSP
Aqueous / Polar
High (Carboxylate)
Variable (Binding dependent)
Not Recommended Here
Solvent Residual
Universal
None (Inherent)
High (Solvent specific)
Secondary (Rough ref)
ERETIC
Universal
None (Virtual)
None
qNMR Gold Standard
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, we do not simply assume a standard is inert—we prove it. The following protocol utilizes a standard-addition gradient to validate the absence of analyte-standard complexation.
Prepare 5 mg of 4-methoxy-2-methylpyridin-3-amine in 600 µL of the chosen deuterated solvent (e.g., CDCl
3
or DMSO-
d6
).
Acquire a
1
H NMR spectrum using the residual solvent signal (RSS) or a coaxial capillary as a temporary lock/reference .
Record the exact chemical shift and linewidth of the C5 doublet and the C3-amine broad singlet.
Step 2: Standard Titration (The Self-Validation Step)
Add the chosen internal standard (TMS for CDCl
3
, DSS for DMSO-
d6
) at a low concentration (0.05% v/v). Re-acquire the spectrum.
Spike the sample to a higher concentration of the standard (0.15% v/v) and acquire a third spectrum.
Step 3: Causality & Interaction Check
Overlay the three spectra.
Decision Matrix: If the chemical shift of the target molecule's protons drifts by
Δδ>0.005
ppm between the 0.05% and 0.15% standard concentrations, a physical interaction (e.g., hydrogen bonding) is occurring .
If
Δδ<0.005
ppm, the standard is validated as inert for this specific microenvironment.
Step 4: Unified Scale Application
Once the
1
H 0 ppm point is validated, use the IUPAC unified scale (
Ξ
ratio) to indirectly reference the
13
C and
15
N spectra. For
13
C,
Ξ=25.145020%
. This avoids the need to add secondary reference compounds that might introduce new chemical interactions , [[3]]([Link]).
Decision Workflow
Workflow for selecting and validating NMR reference standards for pyridine-amines.
A Comparative Guide to the Binding Affinity of Substituted Pyridin-3-amine Ligands as Multitargeted Protein Kinase Inhibitors
This guide provides an in-depth comparative analysis of the binding affinities of a series of substituted pyridin-3-amine based ligands. Designed for researchers, scientists, and drug development professionals, this docu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the binding affinities of a series of substituted pyridin-3-amine based ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of these compounds as potent multitargeted protein kinase inhibitors, with a particular focus on their activity against Fibroblast Growth Factor Receptor 1 (FGFR1). The data and methodologies presented are synthesized from robust experimental findings to provide a clear, objective comparison and to elucidate the chemical principles driving binding affinity.
Introduction: The Pyridin-3-amine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives are of particular interest as enzyme inhibitors due to their ability to form key interactions within the active sites of various protein targets.[1] Within this class, substituted pyridin-3-amines have emerged as a promising core structure for the development of protein kinase inhibitors.[2][3]
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a major focus of modern drug discovery.[4] This guide will explore how systematic structural modifications to a pyridin-3-amine core influence binding affinity, providing valuable insights for the rational design of next-generation kinase inhibitors.
Comparative Binding Affinity Analysis
The following data, derived from a study on multisubstituted pyridin-3-amine derivatives, illustrates the impact of various substitutions on the inhibitory activity against FGFR1.[2] The binding affinity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
Compound ID
R Group (at C2-position)
IC50 for FGFR1 (μM)
1 (Hit)
3-Furan
3.8 ± 0.5
2a
2-Furan
>50
2b
2-Thiophene
>50
2c
3-Thiophene
15.2 ± 1.2
2d
Phenyl
2.5 ± 0.3
2e
2-Methylphenyl
4.3 ± 0.6
2f
3-Methylphenyl
2.9 ± 0.4
2g
4-Methylphenyl
3.5 ± 0.4
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships that govern the binding affinity of these pyridin-3-amine derivatives to FGFR1. A systematic investigation into substitutions at the C2 position of the pyridine core provides a clear understanding of the steric and electronic requirements of the binding pocket.[2]
The initial hit compound, 1 , featuring a 3-furan moiety, demonstrated a low micromolar inhibitory activity against FGFR1.[2] This served as the baseline for further optimization.
Key Observations:
Isomeric Position Matters: A shift of the heteroatom in the five-membered ring from the 3-position (compound 1 ) to the 2-position (compounds 2a and 2b ) resulted in a complete loss of activity. This strongly suggests that the orientation of the heteroatom is crucial for a productive interaction within the kinase's active site.
Aromatic Substitution is Favorable: Replacing the furan ring with a phenyl ring (compound 2d ) led to an improved binding affinity (IC50 of 2.5 µM). This indicates that the hydrophobic pocket of FGFR1 can favorably accommodate a benzene ring.[2]
Tolerable Steric Bulk on the Phenyl Ring: The introduction of a methyl group at the ortho- (compound 2e ), meta- (compound 2f ), or para- (compound 2g ) position of the phenyl ring was well-tolerated, with only a minor impact on the binding affinity compared to the unsubstituted phenyl analogue (2d ).[2]
These findings collectively suggest that the C2 position of the pyridin-3-amine scaffold interacts with a hydrophobic region of the FGFR1 binding site, and that a phenyl or 3-thienyl substituent is preferred over 2-furyl or 2-thienyl moieties for optimal binding.
Caption: Structure-activity relationship of C2-substituents on the pyridin-3-amine core.
Experimental Protocols
The determination of binding affinity for kinase inhibitors requires robust and reproducible experimental methodologies. The following is a generalized protocol for an in vitro kinase inhibition assay, based on the methods used to generate the data in this guide.[2]
In Vitro Kinase Inhibition Assay (Example: FGFR1)
Objective: To determine the IC50 value of a test compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Materials:
Recombinant human FGFR1 kinase
Poly(Glu, Tyr) 4:1 substrate
Adenosine triphosphate (ATP)
Test compounds dissolved in dimethyl sulfoxide (DMSO)
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
96-well plates
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
Luminometer
Step-by-Step Methodology:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
Assay Reaction Setup:
To each well of a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
Include control wells: "no inhibitor" (DMSO only) for 100% activity and "no kinase" for background signal.
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
Detection:
Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
Alternatively, measure the phosphorylation of the substrate using methods like ELISA with a phospho-specific antibody.
Data Analysis:
Subtract the background signal from all measurements.
Normalize the data to the "no inhibitor" control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The comparative analysis of this series of pyridin-3-amine derivatives provides clear and actionable insights into the structure-activity relationships governing their binding affinity for FGFR1. The findings highlight the importance of the substituent's nature and position on the pyridine core, with a phenyl group at the C2-position demonstrating enhanced potency. This guide underscores the power of systematic medicinal chemistry exploration in optimizing ligand-target interactions. The detailed experimental protocols offer a validated framework for researchers to conduct their own binding affinity studies, ensuring data integrity and comparability across different studies. These foundational principles are crucial for the continued development of selective and potent kinase inhibitors for therapeutic applications.
References
This reference is a placeholder and should be replaced with a specific cit
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]
Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
A Comparative Guide to Methoxypyridine Scaffolds in Kinase Inhibition: An Analysis Centered on 4-methoxy-2-methylpyridin-3-amine
Introduction: The Privileged Pyridine Scaffold in Kinase Drug Discovery The pyridine ring is a cornerstone of modern kinase inhibitor design. Its nitrogen atom acts as a key hydrogen bond acceptor, frequently engaging wi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyridine Scaffold in Kinase Drug Discovery
The pyridine ring is a cornerstone of modern kinase inhibitor design. Its nitrogen atom acts as a key hydrogen bond acceptor, frequently engaging with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for anchoring inhibitors.[1][2] Modifications to the pyridine core, such as the addition of methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups, allow for a nuanced tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of methoxypyridine-based kinase inhibitors, using the specific substitution pattern of 4-methoxy-2-methylpyridin-3-amine as a central point of reference to explore structure-activity relationships (SAR) across this important chemical class. We will dissect the influence of substituent placement, provide a robust experimental framework for comparative evaluation, and offer insights for drug development professionals.
The Strategic Importance of Amino and Methoxy Substituents
The aminopyridine moiety is a well-established "hinge-binder" in numerous kinase inhibitors.[1] The amino group can form one or more hydrogen bonds with the backbone carbonyl and amide groups of the hinge residues, mimicking the interaction of the adenine portion of ATP.[4] The placement of this amino group (e.g., at the 2, 3, or 4-position) dramatically influences the geometry of this interaction.
Methoxy groups, while seemingly simple, play a multifaceted role. They can:
Influence Potency: By donating electrons, a methoxy group can modulate the basicity of the pyridine nitrogen, affecting hinge-binding affinity. It can also form direct hydrogen bonds or water-mediated contacts within the ATP pocket.[5]
Enhance Selectivity: The specific pocket topology of different kinases means a methoxy group that is beneficial for binding to one target may cause a steric clash in another, thus driving selectivity.
Improve Physicochemical Properties: Methoxy groups can impact a compound's solubility, metabolic stability, and cell permeability, all critical factors in drug development.[6]
The combination of these substituents, as seen in 4-methoxy-2-methylpyridin-3-amine, presents a compelling scaffold for kinase inhibition, meriting a detailed comparative analysis against its isomers and related structures.
Caption: Generalized interaction of an aminopyridine scaffold with the kinase hinge region.
Comparative Analysis of Methoxypyridine Derivatives
Scaffold/Derivative
Target Kinase(s)
Reported Activity (IC50) & Key SAR Insights
Reference
4-Phenoxypyridine Derivatives
c-Met
IC50 values in the nanomolar range (e.g., 0.093 µM for compound 24). The 4-phenoxy linkage serves as a crucial element for potent c-Met inhibition. SAR studies show that electron-withdrawing groups on the terminal phenyl ring enhance activity.[7]
A derivative with a quinoline core showed potent dual inhibition (PI3Kα IC50 = 0.22 nM; mTOR IC50 = 23 nM). The methoxypyridine moiety interacts with the hinge region residue Val851.[8]
Substitution at the 2-position of the pyridine ring was explored to reduce CYP450 inhibition. A 2-methoxy group significantly decreased ROCK potency, suggesting potential unfavorable interactions in the binding pocket.[6]
Screening identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor. This highlights the utility of the 3-amino group in this related scaffold for binding to mitotic kinases.[9]
A broad tyrosine kinase inhibitor. SAR studies showed that modifying substituents could shift selectivity dramatically. A 3',5'-dimethoxyphenyl group produced a highly selective FGFr inhibitor (IC50 = 0.060 µM).[10]
Modifications of the pyridine moiety led to a derivative with low nanomolar GAK binding affinity and antiviral activity. This demonstrates how the core pyridine structure can be adapted for different targets.[4]
From this data, we can hypothesize that the 3-amino group of 4-methoxy-2-methylpyridin-3-amine is well-positioned to act as a hinge-binder. The 2-methyl group could provide a beneficial conformational effect or fill a small hydrophobic pocket, as seen in some VRK1 inhibitors.[1] The 4-methoxy group's role is less predictable; it could enhance binding through interactions in the solvent-exposed region or, conversely, create steric hindrance depending on the target kinase's topology.
Experimental Workflow for Comparative Kinase Profiling
To objectively compare the performance of 4-methoxy-2-methylpyridin-3-amine against other methoxypyridine isomers or established inhibitors, a standardized and robust experimental protocol is essential. The following workflow outlines a luminescence-based in vitro kinase assay, such as the widely used Kinase-Glo® platform, which measures kinase activity by quantifying the amount of ATP remaining after the enzymatic reaction.[11]
Step 1: Assay Design and Optimization
Before screening, key assay conditions must be optimized to ensure a robust signal window and reproducibility.[12][13]
Enzyme Titration: Determine the optimal concentration of the recombinant kinase to use. This should be an amount that results in approximately 10-30% consumption of ATP within the linear range of the reaction time.
ATP Concentration: The ATP concentration should ideally be set near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
Reaction Time: Establish an incubation time (e.g., 45-60 minutes) where the kinase reaction proceeds linearly.[11]
Caption: Experimental workflow for determining the IC50 of kinase inhibitors.
Step 2: Detailed Protocol for IC50 Determination
This protocol is designed for a 96-well plate format and is based on established methodologies.[11][14]
Materials and Reagents:
Reagent
Details
Test Compounds
4-methoxy-2-methylpyridin-3-amine and other methoxypyridines, dissolved in 100% DMSO to create 10 mM stock solutions.
Recombinant Kinase
High-purity enzyme of interest (e.g., PI3K, c-Met, etc.).
Kinase Substrate
A suitable peptide or protein substrate for the chosen kinase.
ATP
Adenosine 5'-triphosphate, high purity.
Kinase Assay Buffer
Typically contains HEPES (pH 7.5), MgCl2, EGTA, DTT, and a surfactant like Brij-35.[14]
Kinase-Glo® Reagent
Commercially available luminescent assay reagent.
Control Inhibitor
A known inhibitor for the target kinase (e.g., Ro-31-8220) for assay validation.[14]
Assay Plates
White, opaque 96-well plates suitable for luminescence readings.
Procedure:
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in a separate plate. The final DMSO concentration in the assay wells must be kept constant and low (e.g., ≤ 1%).[11][15]
Assay Plate Setup: Add 5 µL of the serially diluted compounds or vehicle (DMSO) to the appropriate wells of the white assay plate.
Controls: It is critical to include the following controls on every plate:[12]
0% Inhibition (Vehicle): Wells containing only the kinase and vehicle (DMSO), representing maximum kinase activity.
100% Inhibition (No Enzyme): Wells containing assay buffer instead of the enzyme, representing background signal.
Positive Control: Wells containing a known inhibitor at a concentration that gives >90% inhibition, to validate assay performance.
Enzyme Addition: Add 10 µL of the diluted kinase enzyme to each well (except the "no enzyme" controls).
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a master mix containing the kinase substrate and ATP to all wells. The final reaction volume will be 25 µL.
Incubation: Incubate the plate at 30°C for the pre-determined optimal time (e.g., 45-60 minutes).[11]
Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 25 µL of the Kinase-Glo® reagent to each well. This simultaneously stops the reaction and initiates the luminescent signal.
Luminescence Reading: Incubate the plate for 10-15 minutes at room temperature to stabilize the signal, then measure luminescence using a microplate reader.
Step 3: Data Analysis and Interpretation
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.
Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition).
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
Conclusion and Future Directions
The methoxypyridine scaffold remains a highly fertile ground for the discovery of novel kinase inhibitors. While 4-methoxy-2-methylpyridin-3-amine represents an intriguing but uncharacterized substitution pattern, its potential can be logically extrapolated from the extensive body of research on related aminopyridine and methoxypyridine derivatives. Its 3-amino group is primed for hinge binding, while the 2-methyl and 4-methoxy groups are key modulators of potency and selectivity.
The definitive assessment of this compound and its isomers requires rigorous experimental evaluation as outlined in this guide. By systematically testing these compounds against a panel of kinases and carefully analyzing the resulting IC50 data, researchers can build a comprehensive SAR model. This model will not only clarify the utility of the 4-methoxy-2-methylpyridin-3-amine scaffold but will also provide invaluable insights to guide the rational design of the next generation of more potent and selective kinase inhibitors for therapeutic intervention.
As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance are just as critical as the integrity of your drug development workflows. 4-Methoxy-2-methylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance are just as critical as the integrity of your drug development workflows. 4-Methoxy-2-methylpyridin-3-amine (CAS: 89943-08-8)[1] is a highly valuable building block in the synthesis of kinase inhibitors and protein-protein interaction (PPI) modulators. However, as a substituted heterocyclic amine, it presents unique toxicological and logistical challenges that require stringent handling and disposal protocols.
This guide provides a comprehensive, self-validating operational framework for the safe handling, spill response, and disposal of this compound.
Chemical Profile & Mechanistic Toxicology
To manage a chemical safely, you must understand its intrinsic reactivity. 4-Methoxy-2-methylpyridin-3-amine is a pyridine derivative featuring both an electron-donating methoxy (-OCH₃) group and a methyl (-CH₃) group.
The Causality of Hazard:
These functional groups significantly increase the electron density of the pyridine ring. While this makes the amine highly nucleophilic and ideal for cross-coupling reactions, it also makes the compound highly reactive in biological systems. Aromatic and heterocyclic amines are rapidly absorbed through the skin and respiratory tract. Once absorbed, they undergo hepatic N-oxidation via cytochrome P450 enzymes, forming reactive hydroxylamine intermediates that can induce methemoglobinemia and severe hepatotoxicity ()[2].
Cannot be disposed of in standard municipal or aqueous waste streams[3].
Incompatibility
Strong oxidizers, acids, plastics
Degrades polycarbonates; requires PTFE or HDPE storage.
Spill Response & Containment Protocol
Historical precedents, such as a well-documented[4], demonstrate that even moderate volumes of volatile pyridine derivatives can necessitate building-wide evacuations and cause severe nausea, particularly affecting immunocompromised personnel[4].
Self-Validating Spill Cleanup Workflow
If a spill occurs, execute the following step-by-step methodology:
Assess & Evacuate: Determine if the spill is incidental (<50 mL, contained within a fume hood) or major (>50 mL, or outside engineering controls). For major spills, evacuate the lab immediately and contact your institutional HAZMAT team (OSHA 1910.120)[5].
Don Appropriate PPE: Equip yourself with a NIOSH-approved respirator (organic vapor cartridge), chemical safety goggles, and double-layered nitrile gloves. Note: Amines can permeate standard latex rapidly.
Containment: Surround the spill perimeter with an inert absorbent such as dry sand or vermiculite[6]. Do not use combustible absorbents (e.g., sawdust or paper towels), as the amine may generate heat upon rapid oxidation.
Neutralization & Absorption: Apply a weak acidic solid (e.g., sodium bisulfate) to neutralize the basic amine.
Self-Validation Step: After sweeping up the absorbed material with non-sparking tools, swab the residual surface with a moistened pH test strip. A pH reading of 6.5–7.5 confirms complete neutralization of the basic amine residue. If the pH is >8, reapply the neutralizer.
Decontamination: Wash the neutralized area with a mild detergent and water, collecting all rinsate as hazardous waste[6].
Workflow for assessing and neutralizing 4-methoxy-2-methylpyridin-3-amine spills.
Routine Waste Segregation & Disposal Logistics
Proper disposal of 4-methoxy-2-methylpyridin-3-amine is dictated by its classification as a hazardous waste under the[3]. Never dispose of this compound down the drain or in general solid waste[6].
Step-by-Step Disposal Methodology
Container Selection: Collect all liquid and solid waste (including contaminated weigh boats and pipette tips) in PTFE-lined High-Density Polyethylene (HDPE) or amber glass containers .
Causality: Amines act as organic bases and nucleophiles that can slowly degrade polycarbonates and unlined metal containers over time, leading to micro-leaks.
Volume Constraints: For acutely toxic or highly concentrated amine waste, restrict container volumes to one quart (approx. 1 liter) to minimize hazard density in the event of a storage failure[7].
Segregation: Store the sealed waste containers in secondary containment trays within a ventilated corrosive/flammable storage cabinet. Strictly segregate from oxidizing agents (e.g., peroxides, permanganates) and strong acids to prevent exothermic acid-base reactions or spontaneous ignition.
Labeling: Affix a standardized hazardous waste label. Explicitly write "4-Methoxy-2-methylpyridin-3-amine (CAS 89943-08-8) - Toxic/Irritant"[7]. Do not use abbreviations or chemical formulas, as this violates EPA manifesting regulations.
Final Disposal (Incineration): Coordinate with a licensed hazardous waste vendor for disposal via high-temperature incineration [8].
Causality: The aromatic pyridine ring is highly stable and requires extreme thermal energy (>1000°C) to break down completely. Furthermore, because the compound contains two nitrogen atoms, the incineration facility must be equipped with nitrogen oxide (NOx) scrubbers . This prevents the combustion process from releasing toxic NOx gases into the atmosphere, ensuring full environmental compliance[6].
References
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]
Case study – A two liter pyridine spill in an undergraduate laboratory. Eichler, B. E. Journal of Chemical Health & Safety (ACS Publications). 2016. Available at:[Link]
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Available at:[Link]